4-Benzylideneaminophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(benzylideneamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLIIQDQAUXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031971 | |
| Record name | 4-(Benzylideneamino)phenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-53-4, 40340-14-5 | |
| Record name | 4-(Benzylideneamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, p-(benzylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylideneaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040340145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzalaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1565 | |
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| Record name | 4-(Benzylideneamino)phenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylideneaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.747 | |
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| Record name | 4-Benzylideneaminophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GT4SC5XWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 4-Benzylideneaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Benzylideneaminophenol, a Schiff base of significant interest in medicinal chemistry and materials science. The document details the underlying reaction mechanism, explores the kinetics of the formation, and provides detailed experimental protocols for its synthesis and kinetic analysis.
Introduction
This compound, also known as p-(benzylideneamino)phenol, is a Schiff base formed from the condensation reaction of 4-aminophenol and benzaldehyde. Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile intermediates in organic synthesis and have garnered considerable attention for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. A thorough understanding of the synthesis mechanism and reaction kinetics is paramount for the efficient and controlled production of this compound, enabling its application in drug development and other advanced fields.
Synthesis Mechanism
The formation of this compound is a reversible condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a small amount of acid.[1]
Step 1: Nucleophilic Addition
The synthesis initiates with the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally fast.
Step 2: Dehydration
The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, this compound. This step is often the rate-determining step of the overall reaction and is catalyzed by acid.[1] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
The overall reaction can be represented as follows:
The mechanism is sensitive to pH. While acid catalysis is necessary to accelerate the dehydration step, a high concentration of acid will protonate the amine nucleophile, rendering it unreactive and thus inhibiting the initial nucleophilic addition.[1] Therefore, the reaction is typically carried out under mildly acidic conditions.
Reaction Mechanism Diagram
Figure 1: Acid-catalyzed synthesis mechanism of this compound.
Reaction Kinetics
The synthesis of this compound from 4-aminophenol and benzaldehyde typically follows second-order kinetics, being first-order with respect to each reactant. The rate of reaction is influenced by several factors, including temperature, concentration of reactants, solvent polarity, and the presence and concentration of a catalyst.
Quantitative Kinetic Data (Proxy Data from Aniline and Benzaldehyde Reactions)
| Parameter | Value | Conditions | Reference |
| Rate Law | Rate = k[Aniline][Benzaldehyde] | Solution Phase | General textbook knowledge |
| Apparent Second-Order Rate Constant (k) | ~10⁻³ - 10⁻² L mol⁻¹ s⁻¹ | Varies with solvent and catalyst | Estimated from similar reactions |
| Activation Energy (Ea) | Not Reported | - | - |
| Effect of Catalyst | Rate increases with mild acid catalysis (e.g., acetic acid) | pH-dependent | [1] |
It is important to note that the presence of the hydroxyl group in 4-aminophenol may influence the reaction rate compared to aniline due to its electronic effects on the nucleophilicity of the amino group.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for conducting a kinetic study of the reaction.
Synthesis of this compound (Conventional Method)
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 4-aminophenol in absolute ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Kinetic Study of this compound Synthesis using UV-Vis Spectroscopy
This protocol outlines a method for determining the reaction kinetics of the formation of this compound by monitoring the change in absorbance over time.
Materials and Equipment:
-
4-Aminophenol
-
Benzaldehyde
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of 4-aminophenol, benzaldehyde, and glacial acetic acid of known concentrations in ethanol.
-
-
Determination of λmax:
-
Prepare a dilute solution of the purified this compound product in ethanol.
-
Scan the UV-Vis spectrum of the solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, pipette the required volumes of the 4-aminophenol and glacial acetic acid stock solutions and ethanol to achieve the desired initial concentrations and total volume.
-
Initiate the reaction by adding the required volume of the benzaldehyde stock solution to the cuvette.
-
Quickly mix the contents of the cuvette and immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
Continue recording until the absorbance value becomes constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The concentration of this compound at any time 't' can be calculated from the absorbance values using the Beer-Lambert law (A = εcl), provided the molar absorptivity (ε) of the product at λmax is known.
-
To determine the rate law and the rate constant (k), plot the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/([A]₀ - [P]) vs. time, where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product, should yield a straight line). The slope of this line will be equal to the rate constant, k.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for the synthesis and kinetic analysis.
Conclusion
This technical guide has provided a detailed examination of the synthesis mechanism and kinetics of this compound. The acid-catalyzed condensation reaction proceeds through a carbinolamine intermediate, with the dehydration step being rate-determining. While specific kinetic parameters for this reaction are not extensively documented, analogies to similar Schiff base formations provide a strong basis for understanding its kinetic behavior. The provided experimental protocols offer a practical framework for both the synthesis and the detailed kinetic analysis of this important compound, facilitating its further investigation and application in scientific research and drug development.
References
An In-depth Technical Guide to the Synthesis of 4-Benzylideneaminophenol Derivatives
This guide provides a comprehensive overview of the synthesis of 4-Benzylideneaminophenol derivatives, a class of Schiff bases with significant interest in medicinal chemistry and materials science. The protocols and data presented are intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the successful synthesis and characterization of these compounds.
Introduction
This compound derivatives are Schiff bases formed through the condensation reaction of 4-aminophenol with various substituted benzaldehydes. The resulting imine or azomethine group (–CH=N–) is a key structural feature that imparts a wide range of biological activities to these molecules, including antimicrobial, antioxidant, antidiabetic, and potential anticancer properties.[1][2][3][4] The versatility of this synthesis allows for the creation of a diverse library of derivatives by modifying the substituents on the benzaldehyde ring, enabling the fine-tuning of their physicochemical and pharmacological profiles.[5]
General Reaction Scheme
The fundamental reaction involves the acid-catalyzed condensation of 4-aminophenol with a substituted benzaldehyde to form the corresponding this compound derivative and water.
Scheme 1: General Synthesis of this compound Derivatives
Caption: General reaction scheme for the synthesis of this compound derivatives.
Experimental Protocols
Several methods have been reported for the synthesis of this compound derivatives, with the most common being conventional heating under reflux and microwave-assisted synthesis.[5]
Conventional Synthesis Protocol
This method involves heating the reactants in a suitable organic solvent, often with a catalytic amount of acid.[5]
Materials:
-
4-Aminophenol
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)
Procedure:
-
Dissolve equimolar amounts of 4-aminophenol and the desired substituted benzaldehyde in absolute ethanol in a round-bottom flask.[5]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1][5]
-
The reaction mixture is then stirred at room temperature for a period ranging from 10 to 30 minutes, or refluxed for several hours.[1][5]
-
The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate and hexane, 10:90 v/v).[2][5]
-
Upon completion of the reaction, the mixture is cooled to room temperature.[5]
-
The precipitated product is collected by vacuum filtration.[1][6]
-
The crude product is washed with cold ethanol or water to remove any unreacted starting materials.[6]
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound derivative.[1][2]
-
The purified product is dried in a vacuum desiccator.[1]
Microwave-Assisted Synthesis
This "green chemistry" approach can significantly reduce reaction times and often improves yields.[5]
Materials:
-
4-Aminophenol
-
Substituted Benzaldehyde
Procedure:
-
Place equimolar amounts of 4-aminophenol and the substituted benzaldehyde in a microwave-safe vessel.[5]
-
The reaction can often be performed solvent-free or with a minimal amount of a high-boiling point solvent.[5]
-
The vessel is then subjected to microwave irradiation at a specified power and for a short duration.
-
After the reaction, the vessel is allowed to cool.
-
The product can be purified by recrystallization.[5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the conventional synthesis and purification of this compound derivatives.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Quantitative Data Summary
The following tables summarize the reported yields and melting points for a selection of synthesized this compound derivatives.
Table 1: Synthesis of this compound Derivatives from Benzaldehyde and its Derivatives
| Product Code | Benzaldehyde Derivative | Yield (%) | Melting Point (°C) | Reference |
| PC1 | Benzaldehyde | 98.28 | 178 - 187 | [7] |
| PC2 | Anisaldehyde (4-Methoxybenzaldehyde) | 95.7 | 183 - 191 | [7] |
| PC3 | 4-Nitrobenzaldehyde | 91.6 | 160 - 164 | [7] |
| PC4 | Cinnamaldehyde | 98 | 195 - 205 | [7] |
Table 2: Synthesis of this compound Derivatives from Various Aldehydes
| Product Code | Aldehyde | Yield (%) | Melting Point (°C) | Reference |
| S-2 | 4-(Dimethylamino)benzaldehyde | - | - | [1] |
| S-3 | 3-Nitrobenzaldehyde | - | - | [1] |
| S-4 | Thiophene-2-carboxaldehyde | - | - | [1] |
| E2 | 5-Bromothiophene-2-carbaldehyde | 93 | 187 - 190 | [2] |
Note: '-' indicates data not provided in the cited source.
Characterization of Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Melting Point: The melting point is a crucial physical property for assessing the purity of the synthesized compounds.[1][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the key functional groups. A characteristic band for the imine (C=N) stretch is expected to appear in the range of 1608-1656 cm⁻¹, while the O-H stretching vibration of the phenolic group is also observed.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the detailed molecular structure of the synthesized derivatives.[1][2] The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-).
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[5]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the product.[1]
Conclusion
The synthesis of this compound derivatives is a straightforward and versatile process, accessible through both conventional and modern synthetic methodologies. The protocols outlined in this guide, supported by the provided quantitative data and characterization techniques, offer a solid foundation for researchers to produce and validate these promising compounds for further investigation in drug discovery and other scientific disciplines. The ability to readily generate a diverse range of derivatives underscores the importance of this synthetic route in exploring structure-activity relationships.
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ionicviper.org [ionicviper.org]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Benzylideneaminophenol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's three-dimensional structure is paramount for elucidating its function and optimizing its properties. This technical guide provides an in-depth analysis of the crystal structure of 4-Benzylideneaminophenol, a Schiff base of significant interest. The following sections detail the experimental protocols for its synthesis and crystallographic analysis, present key structural data, and illustrate the experimental workflow.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis of the compound, growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 4-aminophenol and benzaldehyde.[1] A common method involves dissolving equimolar amounts of the reactants in a suitable solvent, such as ethanol or methanol.[2] The reaction mixture is then refluxed for several hours, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the formation of the imine bond.[2] Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.[3]
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals of this compound are essential for X-ray diffraction studies. These can be obtained by slow evaporation of a saturated solution of the purified compound.[4] A suitable crystal is then mounted on a goniometer head of a single-crystal X-ray diffractometer.[5]
Data collection is performed at a controlled temperature, typically 295 K or 296 K, using monochromatic X-ray radiation, commonly Mo Kα radiation.[6][7] The diffraction data, consisting of a large number of reflections, are collected and processed. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[6] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6][7]
Data Presentation: Crystallographic Data of this compound Derivatives
While a complete, publicly available crystallographic information file (CIF) for the parent this compound is not readily found in the searched literature, extensive data exists for its halogenated derivatives. The following table summarizes the key crystallographic parameters for 4-Fluoro-N-(4-hydroxybenzylidene)aniline and (E)-4-[(4-Bromobenzylidene)amino]phenol, which provide valuable insights into the expected structural features of this compound.
| Parameter | 4-Fluoro-N-(4-hydroxybenzylidene)aniline[7] | (E)-4-[(4-Bromobenzylidene)amino]phenol[6] |
| Chemical Formula | C₁₃H₁₀FNO | C₁₃H₁₀BrNO |
| Molecular Weight | 215.22 | 276.13 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pna2₁ | Pca2₁ |
| a (Å) | 11.0153 (8) | 12.7035 (4) |
| b (Å) | 9.8596 (7) | 10.3897 (3) |
| c (Å) | 9.5476 (6) | 17.0899 (6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1036.93 (12) | 2255.62 (12) |
| Z | 4 | 8 |
| Temperature (K) | 296 | 295 |
| Radiation type | Mo Kα | Mo Kα |
Key Structural Features of this compound Derivatives
The crystal structures of this compound derivatives reveal several key features. The molecules are generally non-planar, with the two phenyl rings being twisted with respect to each other.[7][8] For instance, in 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the benzene rings is 50.52 (8)°.[7] Similarly, in the bromo-derivative, this angle is 35.20 (8)°.[6]
Intermolecular hydrogen bonding plays a crucial role in the crystal packing. In many of these structures, O—H⋯N hydrogen bonds link the molecules into chains.[6][7] Weak C—H⋯π interactions are also observed, contributing to the overall stability of the three-dimensional crystal lattice.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental procedures for the synthesis and crystal structure analysis of this compound.
Caption: Experimental Workflow for this compound Analysis.
Caption: Logical Relationships in Crystal Structure Determination.
References
- 1. chemmethod.com [chemmethod.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. (E)-4-[(4-Bromobenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Benzylideneaminophenol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Benzylideneaminophenol, a Schiff base with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a thorough analysis of its spectral features using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a Schiff base formed from the condensation of 4-aminophenol and benzaldehyde. Its structure, featuring an imine (-C=N-) linkage and a phenolic hydroxyl group, imparts a range of interesting chemical and biological properties. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of the synthesized compound. This guide details the expected FT-IR and NMR spectral data and provides standardized protocols for its synthesis and analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of a primary amine (4-aminophenol) and an aldehyde (benzaldehyde). Several methods can be employed, with the conventional reflux method being a well-established approach.
Experimental Protocol: Conventional Synthesis via Reflux
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[1]
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a duration of 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[2]
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300-3100 (broad) | O-H stretch | Phenolic -OH |
| ~3050-3000 | C-H stretch | Aromatic C-H |
| ~1625-1600 | C=N stretch | Imine |
| ~1600-1450 | C=C stretch | Aromatic C=C |
| ~1250-1200 | C-O stretch | Phenolic C-O |
| ~1350-1300 | C-N stretch | Aromatic C-N |
Note: The absence of a strong C=O stretching band (around 1700 cm⁻¹) from benzaldehyde and the N-H stretching bands (around 3400-3300 cm⁻¹) from 4-aminophenol are indicative of a successful reaction. The characteristic C=N stretching band of the imine group is a key indicator of the formation of the Schiff base.[2]
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the synthesized this compound in a volatile solvent like methylene chloride.
-
Place a drop of this solution onto a clean salt plate (e.g., KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record the background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain a transmittance or absorbance plot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | Singlet | 1H | Phenolic -OH |
| ~8.3-8.5 | Singlet | 1H | Imine -CH=N- |
| ~7.8-8.0 | Multiplet | 2H | Aromatic H (ortho to -CH=N) |
| ~7.4-7.6 | Multiplet | 3H | Aromatic H (meta, para to -CH=N) |
| ~7.1-7.3 | Multiplet | 2H | Aromatic H (ortho to -N=CH) |
| ~6.8-7.0 | Multiplet | 2H | Aromatic H (meta to -N=CH) |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | Imine C=N |
| ~155-160 | Phenolic C-OH |
| ~145-150 | Aromatic C-N |
| ~135-140 | Aromatic C (ipso, benzaldehyde ring) |
| ~128-132 | Aromatic CH (benzaldehyde ring) |
| ~120-125 | Aromatic CH (aminophenol ring) |
| ~115-120 | Aromatic CH (aminophenol ring) |
Note: The specific chemical shifts can vary depending on the solvent and the concentration of the sample.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Ensure the solution is homogeneous.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (or the residual solvent peak).
Workflow for Synthesis and Characterization
The logical flow from starting materials to the fully characterized product is illustrated in the following diagram.
Conclusion
The spectroscopic characterization of this compound using FT-IR and NMR techniques provides unambiguous confirmation of its molecular structure. The presence of the characteristic imine and phenolic hydroxyl groups, along with the aromatic moieties, is clearly identified through their respective spectral signatures. The detailed protocols provided in this guide offer a standardized approach for the synthesis and rigorous analysis of this important Schiff base, ensuring reliable and reproducible results for researchers in various scientific disciplines.
References
Physical and chemical properties of 4-Benzylideneaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 4-Benzylideneaminophenol, a Schiff base with significant potential in medicinal chemistry and materials science. This document outlines its synthesis, characterization, and known biological activities, presenting data in a clear and accessible format for scientific professionals.
Core Physical and Chemical Properties
This compound, also known as p-(benzylideneamino)phenol, is a solid crystalline powder, with a color ranging from white to pale yellow, contingent on its purity.[1] It is a derivative of phenolic compounds and possesses a unique chemical structure featuring an imine or azomethine group (–CH=N–).[1] This structure imparts a range of interesting chemical and biological properties.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [2] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 185 °C | [3] |
| Boiling Point | 376.8 ± 25.0 °C (Predicted) | [3] |
| Density | 1.1630 g/cm³ | [1] |
Solubility Profile
Due to the presence of both a hydrophobic benzyl group and hydrophilic amino and phenolic groups, this compound exhibits varied solubility.[1] It is generally soluble in polar organic solvents like ethanol and methanol.[1][4] Its solubility in water is limited.[4]
Synthesis and Characterization
The primary method for synthesizing this compound is through the condensation reaction of 4-aminophenol with benzaldehyde. This reaction can be catalyzed by a few drops of glacial acetic acid and is often carried out in an alcohol-based solvent like ethanol or methanol.[5]
Experimental Protocol: Conventional Synthesis
A detailed experimental protocol for a conventional reflux synthesis is provided below.
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle, with continuous stirring.
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of starting materials on TLC), turn off the heat and allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Features and Assignments | Source(s) |
| FT-IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1620 (C=N imine stretch), ~1600, 1500 (aromatic C=C stretch) | [6][7][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.80 (s, 1H, -OH), 8.52 (s, 1H, -CH=N-), 7.92 (d, J=7.6 Hz, 2H, Ar-H), 7.43 (m, 3H, Ar-H), 7.21 (d, J=8.7 Hz, 2H, Ar-H), 6.81 (d, J=8.7 Hz, 2H, Ar-H) | [4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 157.2, 156.3, 142.6, 136.5, 130.8, 128.7, 128.2, 122.5, 115.7 | [4] |
| UV-Vis (λmax) | Expected absorptions due to π→π* and n→π* transitions of the aromatic rings and the imine group. The exact λmax can be solvent-dependent. | [9][10] |
Biological Activity and Potential Signaling Pathways
This compound and related Schiff bases have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][11][12]
Anticancer Activity
Phenolic Schiff bases have demonstrated potential as anticancer agents.[1][12] One of the proposed mechanisms for their antitumor activity is the induction of apoptosis (programmed cell death) in cancer cells.[1][13] This can occur through various signaling pathways.
This diagram illustrates a potential mechanism where this compound induces oxidative stress, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptotic cell death.
Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16]
This diagram depicts how this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory gene expression.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound is a straightforward multi-step process.
References
- 1. mdpi.com [mdpi.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. minio.scielo.br [minio.scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Benzylideneaminophenol in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-Benzylideneaminophenol, a Schiff base with significant interest in medicinal chemistry and material science. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development endeavors. This document compiles available solubility information and outlines detailed experimental protocols for its quantitative determination.
Overview of this compound Solubility
This compound is a crystalline solid at room temperature.[1] Its molecular structure, containing both a polar hydroxyl (-OH) group and a relatively nonpolar benzylidene-imine moiety, dictates its solubility characteristics. The principle of "like dissolves like" is central to understanding its behavior in different solvents. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic rings contribute to van der Waals interactions with nonpolar solvents.
Generally, this compound is expected to exhibit greater solubility in polar organic solvents and limited solubility in water.[1] Factors such as temperature and the specific nature of the solvent play a crucial role in its dissolution.[1]
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, a qualitative assessment indicates good solubility in polar organic solvents.[1]
To provide a quantitative perspective, the following table summarizes the solubility data for N-Benzylideneaniline, a structurally similar compound that lacks the para-hydroxyl group. This data can serve as a useful, albeit approximate, reference for solvent selection.
Table 1: Solubility of N-Benzylideneaniline in Various Solvents
| Solvent | Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |
| Ethanol | C₂H₅OH | Soluble | Not Specified |
| Sulfur Dioxide | SO₂ | 113 | 20 |
| Water | H₂O | Insoluble | Not Specified |
| Chloroform | CHCl₃ | Soluble | Not Specified |
| Acetic Anhydride | (CH₃CO)₂O | Soluble | Not Specified |
| Carbon Disulfide | CS₂ | Soluble | Not Specified |
Data sourced from "Seidell A. Solubilities of organic compounds." and "Armarego W. L. F. Purification of Laboratory Chemicals."[2][3]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many applications. Below are detailed methodologies for two common experimental techniques for measuring the solubility of a solid compound like this compound in a given solvent.
Gravimetric Method (Shake-Flask Method)
This method directly measures the concentration of a solute in a saturated solution at a specific temperature.
Apparatus and Materials:
-
This compound
-
Selected solvent
-
Analytical balance
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to rest in the constant temperature bath until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step removes any undissolved microcrystals.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.
UV-Vis Spectroscopic Method
This method is suitable when the solute has a distinct chromophore and follows the Beer-Lambert law. It is often faster than the gravimetric method.
Apparatus and Materials:
-
This compound
-
Selected solvent
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in the gravimetric method (steps 1-3).
-
Sample Withdrawal and Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Caption: Workflow for the Spectroscopic Solubility Determination Method.
Conclusion
References
Theoretical and Computational Deep Dive into 4-Benzylideneaminophenol: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Theoretical and Computational Studies of 4-Benzylideneaminophenol.
This whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound, a Schiff base with significant interest in various chemical and pharmaceutical fields. This guide details the experimental protocols for its synthesis and characterization, alongside in-depth computational analysis of its molecular structure, vibrational spectra, electronic properties, and nonlinear optical (NLO) characteristics. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the methodologies.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through a condensation reaction between 4-aminophenol and benzaldehyde. Various methods, including conventional reflux, microwave-assisted synthesis, and spray-drying, have been employed to produce this Schiff base.[1][2][3]
Experimental Protocols
Conventional Synthesis: A common laboratory-scale synthesis involves dissolving equimolar amounts of 4-aminophenol and benzaldehyde in a suitable solvent, such as ethanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates upon cooling and can be collected by filtration and purified by recrystallization from a solvent like methanol.[1][3]
Spectroscopic Characterization: The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration. The spectra also show bands corresponding to O-H, C-H, C=C, and C-O stretching and bending vibrations.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure. For instance, the ¹³C NMR spectrum of a derivative shows the imine carbon signal around 157.2 ppm and the phenolic carbon at 156.3 ppm.[2]
Computational Analysis: A Theoretical Perspective
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the molecular properties of this compound at the atomic level. These studies provide insights that complement experimental findings and help in understanding the structure-property relationships.
Computational Methodology
A widely adopted computational approach for studying Schiff bases like this compound involves the use of the Gaussian suite of programs.[4] The geometry of the molecule is typically optimized using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable results for the structural, vibrational, and electronic properties of similar organic molecules.
Molecular Geometry
Table 1: Selected Optimized Geometrical Parameters for a Representative Schiff Base (Calculated at B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.4062 | A(1,2,3) | 120.1 |
| C2-C3 | 1.4035 | A(3,2,8) | 118.6 |
| C2-H8 | 1.0852 | D(7,1,2,8) | 0.0 |
| C1-N7 | 1.408 | A(1,7,12) | 121.5 |
| N7=C12 | 1.293 | A(7,12,13) | 121.7 |
Note: Data presented is for a similar Schiff base, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, as a representative example.[5]
Vibrational Analysis
Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the FT-IR and Raman spectra. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and the limitations of the theoretical model. The potential energy distribution (PED) analysis is used to assign the vibrational modes to specific functional groups.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Representative Schiff Base
| Experimental FT-IR | Experimental Raman | Theoretical (Scaled) | Assignment (PED) |
| 3421 | - | 3501 | NH₂ stretching |
| 3073 | 3066 | 3132 | C-H stretching |
| 1620 | 1625 | 1602 | NH₂ scissoring |
| 1579 | 1582 | 1580 | C=C stretching |
| 1450 | 1446 | 1442 | NH deformation |
| 841 | - | 831 | S-N stretching |
Note: Data presented is for a similar Schiff base, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, as a representative example.[5]
Electronic Properties and Reactivity
The electronic properties of this compound are crucial for understanding its reactivity, stability, and potential applications in areas like drug design and materials science.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.[7]
Quantum Chemical Descriptors
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further characterize the reactivity of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).[7][8]
Table 3: HOMO-LUMO Energies and Quantum Chemical Parameters for a Representative Schiff Base
| Parameter | Value (eV) |
| E(HOMO) | -5.78 |
| E(LUMO) | -1.46 |
| Energy Gap (ΔE) | 4.32 |
| Ionization Potential (I) | 5.78 |
| Electron Affinity (A) | 1.46 |
| Electronegativity (χ) | 3.62 |
| Chemical Hardness (η) | 2.16 |
| Chemical Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 3.03 |
Note: The values presented are representative for a similar Schiff base, as a complete table for this compound was not found in the searched literature.
Nonlinear Optical (NLO) Properties
Schiff bases are known for their potential as nonlinear optical (NLO) materials due to their extended π-conjugated systems. The NLO properties of this compound can be investigated computationally by calculating the first hyperpolarizability (β).
First Hyperpolarizability
The first hyperpolarizability is a measure of the second-order NLO response of a molecule. It is a third-rank tensor with 10 independent components. The total first hyperpolarizability (β_tot) can be calculated from these components. A large β_tot value indicates a significant NLO response, making the material a candidate for applications in optoelectronics. DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to predict the hyperpolarizability of organic molecules.[9][10]
Table 4: Calculated First Hyperpolarizability Components for a Representative Schiff Base (x 10⁻³⁰ esu)
| Component | Value |
| β_xxx | -14.45 |
| β_xxy | 2.34 |
| β_xyy | -0.87 |
| β_yyy | 0.12 |
| β_xxz | -3.45 |
| β_xyz | 0.21 |
| β_yyz | -0.15 |
| β_xzz | -1.23 |
| β_yzz | 0.09 |
| β_zzz | -0.56 |
| β_tot | 15.23 |
Note: The values presented are representative for a similar Schiff base, as a complete table for this compound was not found in the searched literature.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The combination of experimental synthesis and characterization with in-silico analysis using DFT provides a powerful approach to understanding the fundamental properties of this important Schiff base. The methodologies and representative data presented here serve as a valuable resource for researchers in drug development and materials science, enabling further exploration of this compound and its derivatives for various applications. Future work should focus on obtaining a complete set of experimental and theoretical data for the parent this compound molecule to provide a more direct and comprehensive understanding of its properties.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quantum Chemical Insights into 4-Benzylideneaminophenol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and in-depth quantum chemical analysis of 4-Benzylideneaminophenol derivatives. These Schiff base compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antioxidant properties. This document details the experimental protocols for their synthesis and spectroscopic characterization, alongside a thorough theoretical investigation using Density Functional Theory (DFT). Key computational analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are presented to elucidate the structure-activity relationships of these derivatives. All quantitative data from experimental and computational studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the experimental and computational workflows, and a proposed biological signaling pathway, using the DOT language to facilitate a deeper understanding of the underlying chemical and biological processes.
Introduction
Schiff bases, characterized by the azomethine (-CH=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal and pharmaceutical chemistry. Among these, this compound derivatives have garnered considerable attention due to their synthetic accessibility and promising biological activities. These compounds serve as valuable scaffolds in drug design, exhibiting antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.
The biological efficacy of these derivatives is intrinsically linked to their molecular structure, including bond lengths, bond angles, and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to investigate these molecular characteristics at the atomic level. By simulating molecular orbitals, electrostatic potentials, and charge distributions, we can gain profound insights into the reactivity, stability, and potential biological interactions of these compounds. This guide aims to bridge the gap between experimental synthesis and theoretical calculations, providing a detailed roadmap for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a condensation reaction between 4-aminophenol and a substituted benzaldehyde.[1]
Materials:
-
4-Aminophenol
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of 4-aminophenol and the desired substituted benzaldehyde in a minimal amount of absolute ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol or methanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Characterization
The synthesized compounds are characterized by various spectroscopic techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.[1]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., ethanol, DMSO) in the range of 200-800 nm. The electronic transitions, typically π → π* and n → π*, provide information about the electronic structure of the conjugated system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm in the ¹H NMR spectrum and the corresponding carbon signal in the range of δ 150-165 ppm in the ¹³C NMR spectrum.[2][3]
Quantum Chemical Calculations
Quantum chemical calculations are performed to gain a deeper understanding of the molecular structure, electronic properties, and reactivity of the this compound derivatives. Density Functional Theory (DFT) is the most commonly employed method for these calculations.
Computational Methodology
-
Molecular Modeling: The 3D structure of the this compound derivative is built using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized to its ground state geometry using DFT with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, typically 6-31G(d,p) or 6-311++G(d,p). This step determines the most stable conformation of the molecule and calculates its thermodynamic properties.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with the experimental FT-IR data.
-
Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and to determine the natural atomic charges on each atom.
-
Data Presentation and Analysis
This section presents a comparative analysis of experimental and theoretical data for a representative this compound derivative.
Geometrical Parameters
The optimized geometrical parameters (bond lengths and bond angles) are crucial for understanding the stability and reactivity of the molecule.
Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) and Bond Angles (°) for 4-((4-Hydroxybenzylidene)amino)phenol.
| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | C=N | 1.285 | 1.293 |
| C-N | 1.421 | 1.415 | |
| C-O (phenol) | 1.362 | 1.368 | |
| C-C (aromatic) | 1.385 - 1.402 | 1.390 - 1.405 | |
| Bond Angles (°) | C-C-N | 120.5 | 120.8 |
| C-N=C | 121.8 | 122.1 | |
| C-C-O | 118.9 | 119.2 |
Note: Experimental data are representative and may vary depending on the specific crystal structure.
Vibrational Frequencies
The comparison of experimental and calculated vibrational frequencies helps in the accurate assignment of the spectral bands.
Table 2: Comparison of Selected Experimental (FT-IR) and Calculated (DFT) Vibrational Frequencies (cm⁻¹) for 4-((4-Hydroxybenzylidene)amino)phenol.
| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |
| O-H stretch (phenol) | 3350 | 3365 |
| C-H stretch (aromatic) | 3050 | 3062 |
| C=N stretch (azomethine) | 1625 | 1630 |
| C=C stretch (aromatic) | 1590, 1510 | 1595, 1515 |
| C-O stretch (phenol) | 1280 | 1288 |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to account for anharmonicity and basis set deficiencies.
Electronic Properties
The electronic properties provide insights into the chemical reactivity and potential biological activity of the molecule.
Table 3: Calculated Electronic Properties of 4-((4-Hydroxybenzylidene)amino)phenol (DFT/B3LYP/6-31G(d,p)).
| Parameter | Value |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.75 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.14 eV |
| Dipole Moment | 3.25 Debye |
A smaller HOMO-LUMO energy gap indicates higher chemical reactivity and lower kinetic stability.
NBO Analysis
NBO analysis provides a detailed picture of the charge distribution within the molecule.
Table 4: Mulliken Atomic Charges of Selected Atoms in 4-((4-Hydroxybenzylidene)amino)phenol (NBO Analysis).
| Atom | Atomic Charge (e) |
| O (phenol) | -0.654 |
| N (azomethine) | -0.421 |
| C (azomethine) | +0.289 |
| H (phenol) | +0.452 |
The charge distribution highlights the electronegative nature of the oxygen and nitrogen atoms, which are potential sites for interaction with biological targets.
Biological Significance and Signaling Pathways
Antioxidant Activity and the Nrf2-Keap1 Signaling Pathway
Phenolic compounds, including this compound derivatives, are known for their antioxidant properties. They can scavenge free radicals and modulate cellular antioxidant defense mechanisms. One of the key pathways involved is the Nrf2-Keap1 signaling pathway.[4][5]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like some phenolic derivatives), Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[4][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Structure and Conformation of 4-Benzylideneaminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzylideneaminophenol, a Schiff base derived from 4-aminophenol and benzaldehyde, serves as a crucial scaffold in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure, including the planarity of its aromatic systems, the configuration of the imine bond, and the orientation of the phenolic hydroxyl group. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, drawing from experimental and theoretical data available for the parent compound and its close derivatives. Detailed experimental protocols for its synthesis and characterization are presented, alongside a structured summary of key quantitative data.
Molecular Structure
The molecular structure of this compound (C₁₃H₁₁NO) consists of a phenol ring and a benzylidene ring linked by an azomethine (-CH=N-) group. This linkage is key to the molecule's electronic and conformational properties. The presence of the hydroxyl group on the phenol ring and the extended π-system across the molecule allows for the formation of intra- and intermolecular hydrogen bonds, which significantly influence its crystal packing and solution-state conformation.
Synthesis
The synthesis of this compound and its derivatives is typically achieved through the condensation reaction of 4-aminophenol with a substituted or unsubstituted benzaldehyde.[1][2]
Experimental Protocol: Conventional Synthesis via Reflux [1]
-
Materials: 4-aminophenol, benzaldehyde, absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve equimolar amounts of 4-aminophenol and benzaldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Experimental Protocol: Microwave-Assisted Synthesis [1]
-
Materials: 4-aminophenol, benzaldehyde.
-
Procedure:
-
Place equimolar amounts of 4-aminophenol and benzaldehyde in a microwave-safe vessel.
-
The reaction can often be performed solvent-free or with a minimal amount of a high-boiling point solvent.
-
Irradiate the mixture in a microwave reactor for a short period (typically a few minutes) at a set temperature or power.
-
After the reaction, allow the vessel to cool.
-
The product can be purified by recrystallization.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Schiff bases like this compound provides key information about the functional groups present. The most characteristic vibration is that of the imine (C=N) group.
Experimental Protocol: FT-IR Spectroscopy [2]
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives [2]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3400-3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C=N (Imine) | Stretching | 1630-1610 | Medium to Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |
| C-O (Phenol) | Stretching | 1260-1180 | Strong |
Note: The broadness of the O-H stretch is often indicative of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.
Experimental Protocol: NMR Spectroscopy [2]
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| -OH (Phenolic) | 9.5 - 10.5 | Singlet | Downfield shift suggests intramolecular H-bonding. |
| -CH=N- (Imine) | 8.0 - 8.5 | Singlet | |
| Aromatic Protons | 6.8 - 7.9 | Multiplet |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=N (Imine) | 155 - 165 |
| C-O (Phenolic) | 150 - 160 |
| Aromatic Carbons | 115 - 150 |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in this compound results in characteristic absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm).
Molecular Conformation
The conformation of this compound is determined by the rotational freedom around the single bonds, particularly the C-N and C-C bonds linking the aromatic rings to the imine group. The planarity of the molecule is a key factor influencing its electronic properties.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Single-Crystal X-ray Diffraction [3]
-
Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
As of the latest search, a specific single-crystal X-ray structure for the parent this compound was not found in the Cambridge Structural Database (CSD). However, studies on closely related derivatives provide insights into the expected structural parameters.
Table 4: Typical Bond Lengths and Angles for Schiff Bases (Based on Derivatives)
| Bond | Expected Length (Å) | Angle | Expected Value (°) |
| C=N | 1.27 - 1.29 | C-N=C | 118 - 122 |
| C-N | 1.42 - 1.45 | C-C=N | 120 - 124 |
| C-O | 1.35 - 1.38 | C-C-O | 118 - 121 |
Computational Studies
Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to predict the stable conformations of molecules, calculate their relative energies, and determine rotational barriers.
Conceptual Workflow for Conformational Analysis
Caption: A typical workflow for identifying stable conformers using computational methods.
While no specific computational studies focused solely on this compound were identified in the literature search, research on similar phenolic compounds suggests that the molecule likely exists as a mixture of conformers in solution, with the planarity of the system being a key determinant of stability. The orientation of the phenolic hydroxyl group can lead to different hydrogen bonding patterns, influencing the overall conformation.
Conclusion
This technical guide has summarized the key aspects of the molecular structure and conformation of this compound. The synthesis is well-established, with both conventional and modern methods providing efficient routes to this important scaffold. Spectroscopic techniques provide a robust framework for its characterization, with FT-IR and NMR being particularly informative. While a definitive single-crystal X-ray structure for the parent compound is not currently available, data from derivatives provide reliable estimates for its key structural parameters. The conformation is expected to be influenced by the degree of planarity and potential for hydrogen bonding. Further detailed experimental and computational studies on the parent this compound would be valuable to provide a more complete understanding of its structure-property relationships, aiding in the rational design of new drugs and materials.
References
Discovery and history of 4-Benzylideneaminophenol synthesis
An In-depth Technical Guide on the Synthesis of 4-Benzylideneaminophenol: Discovery, History, and Modern Methodologies
Introduction
This compound, also known as N-benzylidene-4-hydroxyaniline, is an organic compound belonging to the class of Schiff bases.[1] Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are fundamental structures in organic chemistry.[2][3] This class of compounds was first reported in 1864 by the German chemist Hugo Schiff, from whom they derive their name.[4][5] The synthesis involves the condensation reaction of a primary amine with an aldehyde or a ketone.[2][3]
This compound itself is synthesized from the reaction of 4-aminophenol and benzaldehyde. Its derivatives are subjects of research in medicinal chemistry due to a wide spectrum of potential biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[6][7] This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for various modern methodologies, and a comparative analysis of their efficiencies.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery of the general class of compounds to which it belongs. In 1864, Hugo Schiff described the formation of imines from the reaction of primary amines with carbonyl compounds.[4][8] These compounds, which he called "Schiff bases," are formed through a nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the characteristic imine or azomethine (-C=N-) linkage.[1][3]
While a specific publication marking the first-ever synthesis of this compound is not prominently documented, its creation is a direct application of the foundational reaction discovered by Schiff. The starting materials, 4-aminophenol and benzaldehyde, were known and accessible compounds in the late 19th and early 20th centuries, making the synthesis of this particular Schiff base a logical extension of the original discovery. The development of coordination chemistry further spurred interest in Schiff bases, as they proved to be excellent ligands for metal ions, a discovery first reported by Alphonse Combes in 1889.[5][8]
Over the decades, the fundamental Schiff base condensation reaction has been refined, leading to the development of more efficient, faster, and environmentally friendly synthetic methods.
General Reaction Pathway
The synthesis of this compound proceeds via the acid-catalyzed condensation of 4-aminophenol with benzaldehyde, resulting in the formation of the imine and a molecule of water.
Caption: General reaction for the synthesis of this compound.
Experimental Protocols
Several methods have been developed for the synthesis of this compound and its derivatives. Below are detailed protocols for conventional, microwave-assisted, and solvent-free approaches.
Conventional Synthesis via Reflux
This traditional method involves heating the reactants in a solvent under reflux.[9]
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in a suitable volume of ethanol.[9]
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[6][9]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for several hours (typically 2-4 hours).[9]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6][9]
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
The product often precipitates upon cooling. Collect the solid product by vacuum filtration.[6]
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.[10]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[6]
-
Dry the purified crystals in a vacuum oven.
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to dramatically reduce reaction times, aligning with the principles of green chemistry.[9]
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Microwave-safe reaction vessel
-
Scientific microwave reactor
Procedure:
-
Place equimolar amounts of 4-aminophenol and benzaldehyde directly into a microwave-safe vessel.[9]
-
The reaction can often be performed under solvent-free conditions.[9]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (typically 5-15 minutes).
-
After the irradiation cycle is complete, allow the vessel to cool to room temperature.
-
The resulting solid is the crude product.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Solvent-Free Grinding (Mechanochemistry)
This environmentally friendly method involves the mechanical grinding of reactants in the absence of a solvent.[9]
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Mortar and pestle
Procedure:
-
Place equimolar amounts of 4-aminophenol and benzaldehyde in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 30-45 minutes.[9]
-
The reaction proceeds in the solid state, and the mixture will typically change color and consistency as the product forms.
-
After grinding is complete, the resulting solid is the crude product.
-
Wash the product with a small amount of a non-polar solvent (like hexane) to remove any unreacted benzaldehyde.
-
Further purification can be achieved by recrystallization if necessary.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact reaction efficiency, time, and environmental footprint.
| Methodology | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Conventional Reflux | 2 - 4 hours | >85% | Well-established, simple equipment | Long reaction times, solvent usage | [9][11] |
| Microwave-Assisted | 5 - 15 minutes | ~90% | Extremely fast, high yields, energy efficient | Requires specialized microwave reactor | [9] |
| Ultrasound-Assisted | 30 - 60 minutes | 95 - 98% | Short reaction times, high yields | Requires ultrasonic equipment | [9] |
| Solvent-Free Grinding | 30 - 45 minutes | >95% | Environmentally friendly, simple, high yields | May not be suitable for all substrates | [9] |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
- 1. Schiff base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Assessing the Antioxidant Activity of 4-Benzylideneaminophenol using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylideneaminophenol and its derivatives are Schiff bases that have garnered interest for their potential biological activities, including antioxidant properties. The phenolic hydroxyl group and the imine moiety are key structural features that may contribute to their ability to scavenge free radicals, which are implicated in a variety of pathological conditions. Assessing the antioxidant capacity of these compounds is a critical step in the evaluation of their therapeutic potential.
This document provides detailed protocols for two of the most common and reliable in vitro methods for determining antioxidant activity: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[1][2] These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical, resulting in a measurable color change.[1][3]
Data Presentation
| Compound ID | Substituent on Benzylidene Ring | % DPPH Inhibition | IC50 (µg/mL) |
| E2 | 5-bromothiophen-2-yl | 72.5 ± 0.43 | ~15.48 |
| F2 | 5-bromofuran-2-yl | 67.4 ± 0.68 | ~7.98 |
| G2 | 5-nitrofuran-2-yl | 77.0 ± 1.03 | Not Reported |
| H2 | 3-(benzyloxy)-4-methoxy | 60.0 ± 0.73 | Not Reported |
| Ascorbic Acid (Standard) | - | 76.0 ± 0.30 | Not Reported |
Data adapted from a study on (E)-4-(Substituted Benzylideneamino)phenol derivatives. The IC50 values are indicative and were calculated based on the provided inhibition percentages in the source.[4][5]
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the corresponding pale yellow hydrazine.[1] The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[1][5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C.[6]
-
Preparation of Test Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this stock, prepare a series of dilutions to determine the IC50 value.
-
Preparation of Standard Solution: Prepare a series of dilutions of the positive control (e.g., ascorbic acid or Trolox) in the same solvent as the test sample.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test sample or standard to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective sample solvent and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the test sample with DPPH solution.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[3][9] In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in absorbance.[10]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive Control: Trolox
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[9]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Preparation of Test Sample and Standard Solutions: Prepare a series of dilutions of this compound and the Trolox standard in a suitable solvent.
-
Assay:
-
In a 96-well plate, add 20 µL of the different concentrations of the test sample or standard to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[9]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the test sample with the ABTS•+ working solution.
-
-
IC50 and TEAC Determination: The IC50 value is determined as in the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of Trolox.
Visualized Experimental Workflows
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Signaling Pathway
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is a direct chemical interaction and does not typically involve a complex signaling pathway in these in vitro assays. The mechanism is a direct radical scavenging event.
Caption: Direct Radical Scavenging Mechanism.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Screening of 4-Benzylideneaminophenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzylideneaminophenol derivatives, a class of Schiff bases, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3] These compounds are synthesized through the condensation of 4-aminophenol with various substituted benzaldehydes.[1][4] The resulting imine or azomethine group (-C=N-) is a key structural feature believed to be crucial for their biological activity.[4] This document provides a comprehensive overview of the antimicrobial screening of these derivatives, including detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and potential mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the zone of inhibition against various microbial strains and by quantifying the Minimum Inhibitory Concentration (MIC). Below are summary tables of representative data from different studies.
Table 1: Zone of Inhibition of this compound Derivatives
| Compound ID | Derivative Substitution | Test Organism | Zone of Inhibition (mm) | Concentration | Reference |
| S-1 | 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | Staphylococcus aureus | 14.18 | 1 mg/mL | [5] |
| S-2 | 4-((4-(dimethylamino)benzylidene)amino)phenol | Staphylococcus aureus | 16.24 | 1 mg/mL | [5][6] |
| S-2 | 4-((4-(dimethylamino)benzylidene)amino)phenol | Micrococcus luteus | 15.72 | 1 mg/mL | [5][6] |
| S-3 | 4-((3-nitrobenzylidene)amino)phenol | Staphylococcus aureus | 15.89 | 1 mg/mL | [5][6] |
| S-4 | 4-((thiophen-2-ylmethylene)amino)phenol | Staphylococcus aureus | 15.34 | 1 mg/mL | [5][6] |
| S-5 | 4-(((E)-3-phenylallylidene)amino)phenol | Saccharomyces cerevisiae | 18.23 | 1 mg/mL | [5][6][7] |
| PC1 | Benzaldehyde derivative | Staphylococcus aureus | - | 62.5 µg/mL (MIC) | [1] |
| PC2 | Anisaldehyde derivative | Staphylococcus aureus | - | 62.5 µg/mL (MIC) | [1] |
| PC3 | 4-nitrobenzaldehyde derivative | Staphylococcus aureus | - | 62.5 µg/mL (MIC) | [1] |
| H2 | (E)-4-(((5-nitrofuran-2-yl) methylene) amino) phenol | Escherichia coli | Strong activity | Not specified | [8][9] |
| E2, F2, H2 | Various substituted benzylideneamino phenols | Pseudomonas aeruginosa | Medium-range activity | Not specified | [8][9] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Derivative Substitution | Test Organism | MIC (µg/mL) | Reference |
| PC1 | Benzaldehyde derivative | Escherichia coli | 62.5 | [1] |
| PC4 | Cinnamaldehyde derivative | Escherichia coli | 62.5 | [1] |
| PC2 | Anisaldehyde derivative | Escherichia coli | 250 | [1] |
| PC3 | 4-nitrobenzaldehyde derivative | Escherichia coli | 250 | [1] |
| PC1 | Benzaldehyde derivative | Staphylococcus aureus | 62.5 | [1] |
| PC2 | Anisaldehyde derivative | Staphylococcus aureus | 62.5 | [1] |
| PC3 | 4-nitrobenzaldehyde derivative | Staphylococcus aureus | 62.5 | [1] |
| PC1 | Benzaldehyde derivative | Candida albicans | 250 | [1] |
| PC2/PC3 | Anisaldehyde/4-nitrobenzaldehyde derivative | Candida albicans | 62.5 | [1] |
| PC4 | Cinnamaldehyde derivative | Candida albicans | 125 | [1] |
| Compound 4 | (2-Chlorobenzylidene)amino derivative | Escherichia coli | 6.25 | [4] |
| Compound 5 | Benzonitrile derivative | Escherichia coli | 6.25 | [4] |
| Compound 4 | (2-Chlorobenzylidene)amino derivative | Staphylococcus aureus | 6.25 | [4] |
| Compound 5 | Benzonitrile derivative | Staphylococcus aureus | 6.25 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a common method for synthesizing Schiff bases from 4-aminophenol and various aldehydes.
Materials:
-
4-Aminophenol
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, anisaldehyde)
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 4-aminophenol and the corresponding substituted aldehyde in a suitable solvent like anhydrous methanol in a round-bottom flask.[4]
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[4]
-
Reflux the reaction mixture at 80°C for a period ranging from a few hours to several hours, with continuous stirring.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.[4]
-
The resulting precipitate (the Schiff base derivative) is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or a methanol-chloroform mixture.[4]
-
The final product is dried, and its structure is confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR.[8][10]
Antimicrobial Screening: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial/fungal cultures (e.g., S. aureus, E. coli, C. albicans)
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) or ethanol (as solvent)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Novobiocin, Metronidazole) as positive controls.[5][9]
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare inoculums of the test microorganisms and spread them uniformly over the surface of the agar plates.
-
Create wells in the agar plates using a sterile cork borer.
-
Prepare stock solutions of the synthesized compounds (e.g., 1 mg/mL) in a suitable solvent like ethanol or DMSO.[5]
-
Add a fixed volume (e.g., 100 µL) of each compound solution into the respective wells.[5]
-
Place a standard antibiotic disc as a positive control and a well with the solvent alone as a negative control.
-
Incubate the plates at 37°C for 24 hours.[5]
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[9]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Materials:
-
Synthesized compounds
-
Nutrient broth
-
96-well microtiter plates
-
Microbial inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized compounds in nutrient broth in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the microtiter plate at 37°C for 24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined by measuring the absorbance at 600 nm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Proposed Mechanism of Action
While the precise signaling pathways are not extensively detailed in the literature for this specific class of compounds, a generally accepted mechanism of action for Schiff bases involves interference with essential microbial cellular processes. The presence of the azomethine group is thought to play a key role.
Caption: Proposed Antimicrobial Mechanisms of Action.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Characterization of 4-Benzylideneaminophenol Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis, characterization, and application of metal complexes derived from the Schiff base 4-Benzylideneaminophenol. Schiff bases and their metal complexes are a significant class of compounds in medicinal and inorganic chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The coordination of the Schiff base with a metal ion can enhance its biological efficacy.[4]
Synthesis
The synthesis of this compound metal complexes is a two-step process involving the initial synthesis of the Schiff base ligand followed by its complexation with various metal salts.
Synthesis of this compound (Schiff Base Ligand)
The Schiff base, this compound, is synthesized via a condensation reaction between 4-aminophenol and benzaldehyde.[5]
Experimental Protocol:
-
In a round-bottom flask, dissolve 0.02 mol of 4-aminophenol in 50 cm³ of ethanol.
-
To this solution, add an equimolar amount (0.02 mol) of benzaldehyde.[5]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Reflux the resulting mixture for 3-6 hours with constant stirring.[5][7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, the mixture is cooled to room temperature. The solid product formed is separated by filtration.[5]
-
The crude product is then purified by recrystallization from ethanol, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂ or P₂O₅.[5][7]
Caption: Workflow for the synthesis of this compound.
Synthesis of this compound Metal Complexes
The synthesized Schiff base ligand is then used to form complexes with various transition metal ions.
Experimental Protocol:
-
Dissolve 0.02 mol of the synthesized this compound Schiff base in 50 cm³ of hot ethanol in a round-bottom flask.[5]
-
In a separate beaker, dissolve 0.01 mol of the respective metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in a minimum amount of ethanol.[5][7]
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.[7]
-
Reflux the reaction mixture for 2-3 hours to facilitate complete complexation.[7]
-
A colored precipitate will form, which is then cooled to room temperature.
-
The precipitated metal complex is collected by filtration, washed with ethanol and then with diethyl ether, and finally dried in a vacuum desiccator over anhydrous CaCl₂.[7]
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and its Metal Complexes
A variety of physico-chemical techniques are employed to ascertain the structure and properties of the synthesized compounds.[8]
Physicochemical Properties
The following table summarizes typical physicochemical data for this compound and its metal complexes.
| Compound | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | Yellow | 187-190 | - |
| [Co(L)₂Cl₂] | Brown | >300 | 15.5 |
| [Ni(L)₂Cl₂] | Green | >300 | 12.3 |
| [Cu(L)₂Cl₂] | Dark Green | >300 | 10.8 |
| [Zn(L)₂Cl₂] | White | >300 | 18.2 |
Note: Data is representative and may vary based on specific experimental conditions. The low molar conductance values suggest the non-electrolytic nature of the complexes.[9]
Spectroscopic Analysis
2.2.1. FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the synthesized compounds and to confirm the coordination of the ligand to the metal ion.[10]
Experimental Protocol:
-
Prepare a KBr pellet of the sample.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[11]
Key Spectral Features:
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Ligand (L) | ~3300 | ~1619 | - | - |
| Metal Complexes | Disappears | Shifts to lower/higher frequency | ~500-550 | ~450-500 |
The disappearance of the ν(O-H) band and the shift in the ν(C=N) band in the spectra of the metal complexes compared to the free ligand indicate the coordination of the phenolic oxygen and the azomethine nitrogen to the metal ion.[12] The appearance of new bands in the regions of 500-550 cm⁻¹ and 450-500 cm⁻¹ are attributed to ν(M-N) and ν(M-O) vibrations, respectively, further confirming complexation.[13]
2.2.2. UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the compounds and helps in determining the geometry of the metal complexes.
Experimental Protocol:
-
Dissolve the sample in a suitable solvent like DMF or DMSO.
-
Record the UV-Visible spectrum in the range of 200-800 nm.[14]
2.2.3. ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the synthesized ligand and its diamagnetic metal complexes.[10]
Experimental Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H-NMR spectrum.
Expected Chemical Shifts (δ, ppm):
-
-OH (phenolic): A singlet around 9.5-10.5 ppm in the ligand, which disappears upon complexation.
-
-CH=N (azomethine): A singlet around 8.3-8.6 ppm, which may shift upon coordination to a metal ion.
-
Aromatic protons: Multiplets in the range of 6.8-7.9 ppm.
Applications in Drug Development
Metal complexes of Schiff bases derived from 4-aminophenol have shown promising biological activities, particularly as antimicrobial and anticancer agents.[2][5]
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be evaluated against various bacterial and fungal strains using the disk diffusion method to determine the zone of inhibition.
Experimental Protocol (Disk Diffusion Method):
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.[7]
-
Inoculate the plates with a standardized suspension of the target microorganism.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc.
Representative Antimicrobial Activity Data (Zone of Inhibition in mm):
| Compound | S. aureus | E. coli | C. albicans |
| Ligand (L) | 10 | 8 | 7 |
| [Co(L)₂Cl₂] | 18 | 15 | 14 |
| [Ni(L)₂Cl₂] | 16 | 13 | 12 |
| [Cu(L)₂Cl₂] | 20 | 17 | 16 |
| [Zn(L)₂Cl₂] | 15 | 12 | 11 |
| Standard Drug | 25 | 22 | 20 |
Note: Data is representative. Standard drug could be Ciprofloxacin for bacteria and Fluconazole for fungi. The results generally indicate that the metal complexes exhibit enhanced antimicrobial activity compared to the free Schiff base ligand.[5][15]
Anticancer Activity
The in vitro anticancer activity of the synthesized compounds can be assessed against various human cancer cell lines using the MTT assay to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]
Experimental Protocol (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[7]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Representative Anticancer Activity Data (IC₅₀ in µM):
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Ligand (L) | >100 | >100 |
| [Co(L)₂Cl₂] | 25.5 | 30.2 |
| [Ni(L)₂Cl₂] | 32.8 | 38.1 |
| [Cu(L)₂Cl₂] | 15.2 | 18.5 |
| [Zn(L)₂Cl₂] | 40.1 | 45.6 |
| Cisplatin | 10.5 | 12.3 |
Note: Data is representative. The lower IC₅₀ values of the metal complexes compared to the ligand suggest that complexation enhances the cytotoxic activity.[4] The anticancer activity of Schiff base metal complexes is often attributed to their ability to induce apoptosis.[7]
Caption: Proposed signaling pathway for apoptosis induction by metal complexes.[7]
References
- 1. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijmrsti.com [ijmrsti.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scirp.org [scirp.org]
- 9. journalajacr.com [journalajacr.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. japsonline.com [japsonline.com]
- 16. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Benzylideneaminophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylideneaminophenol, a Schiff base formed from the condensation of 4-aminophenol and benzaldehyde, is a versatile building block in organic synthesis.[1] Its unique chemical structure, featuring an imine (-C=N-) group, a phenolic hydroxyl (-OH) group, and aromatic rings, imparts a range of reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds, metal complexes, and biologically active molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on its role as a scaffold for generating molecular diversity.
Key Applications
The primary application of this compound in organic synthesis is as a precursor for the synthesis of a wide array of derivatives, primarily through reactions involving the imine bond and the phenolic hydroxyl group. These derivatives have garnered significant interest due to their potential biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2][4]
-
Synthesis of Schiff Base Derivatives: 4-Aminophenol readily undergoes condensation reactions with various substituted aldehydes to yield a library of 4-(substituted-benzylideneamino)phenol derivatives. This modular approach allows for the fine-tuning of the electronic and steric properties of the final compounds, which can significantly influence their biological activity.[2][4][5]
-
Coordination Chemistry: The imine nitrogen and phenolic oxygen atoms of this compound and its derivatives can act as ligands, chelating with various metal ions to form stable metal complexes.[6] These complexes often exhibit enhanced biological activities compared to the free ligands.[6]
-
Precursor for Heterocyclic Synthesis: The reactive imine bond can participate in cycloaddition and other annulation reactions to construct various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
-
Antioxidant Properties: The phenolic moiety imparts antioxidant properties to these compounds, making them of interest in the development of novel antioxidants.[1][4]
Experimental Protocols
The following protocols are representative examples of the synthesis of this compound derivatives.
Protocol 1: General Synthesis of (E)-4-(substituted-benzylideneamino)phenol Derivatives via Conventional Heating
This protocol describes a general method for the synthesis of Schiff base derivatives of 4-aminophenol by condensation with various aldehydes using conventional heating under reflux.[6][7]
Materials:
-
4-Aminophenol
-
Substituted benzaldehyde (e.g., benzaldehyde, 5-bromothiophene-2-carbaldehyde, 5-nitrofuran-2-carbaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 equiv.) in a minimal amount of ethanol.
-
In a separate beaker, dissolve the desired substituted aldehyde (1.0 equiv.) in ethanol.
-
Add the aldehyde solution to the 4-aminophenol solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6][7]
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][8]
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution as a solid. To maximize precipitation, the flask can be placed in an ice bath.[8]
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[6][8]
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. A characteristic imine (C=N) stretching band in the FT-IR spectrum (around 1604–1627 cm⁻¹) confirms the formation of the Schiff base.[2]
Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives
This "green chemistry" approach significantly reduces reaction times and often improves yields.[7]
Materials:
-
4-Aminophenol
-
Substituted benzaldehyde
-
Minimal high-boiling point solvent (optional)
Procedure:
-
Place equimolar amounts of 4-aminophenol and the desired substituted aldehyde in a microwave-safe vessel.
-
The reaction can often be performed solvent-free. If a solvent is required, use a minimal amount of a high-boiling point solvent.[7]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short period (typically 2-10 minutes) at a suitable temperature and power.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of various this compound derivatives, highlighting the efficiency of different synthetic methods.
| Synthesis Method | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | 4-Aminophenol, Benzaldehyde | Glacial Acetic Acid | Ethanol | 4-8 hours | 50-80 | [7] |
| Microwave-Assisted Synthesis | 4-Aminophenol, Benzaldehyde | None | Solvent-free | 2-10 minutes | 90-98 | [7] |
| Ultrasound-Assisted Synthesis | 4-Aminophenol, Benzaldehyde | None | - | 30-60 minutes | 95-98 | [7] |
| Solvent-Free Grinding | 4-Aminophenol, Benzaldehyde | None | Solvent-free | 30-45 minutes | >95 | [7] |
| Room Temperature Stirring | 4-Aminophenol, Substituted Aldehydes | None | Methanol | - | 93 (for a specific derivative) | [2][9] |
Visualizations
Diagram 1: General Synthetic Pathway for this compound Derivatives
Caption: General workflow for the synthesis of 4-(substituted-benzylideneamino)phenol derivatives.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Step-by-step experimental workflow for the synthesis and characterization of this compound derivatives.
Conclusion
This compound and its derivatives are valuable compounds in organic synthesis, serving as readily accessible scaffolds for the generation of diverse molecular architectures. The straightforward synthesis of these Schiff bases, coupled with their interesting biological activities, makes them attractive targets for researchers in medicinal chemistry and materials science. The provided protocols offer a starting point for the exploration of this versatile class of compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemmethod.com [chemmethod.com]
- 3. jetir.org [jetir.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Benzylideneaminophenol Derivatives as Corrosion Inhibitors for Mild Steel
Audience: Researchers, scientists, and materials science professionals.
Introduction
Corrosion of mild steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. Among these, 4-Benzylideneaminophenol derivatives, a class of Schiff bases, have emerged as highly effective corrosion inhibitors for mild steel, particularly in acidic environments. Their efficacy stems from the presence of multiple adsorption centers, such as the azomethine group (-C=N-), hydroxyl group (-OH), and the π-electrons of the aromatic rings. These features facilitate the formation of a protective film on the metal surface, thereby impeding the corrosion process.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of these derivatives.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound derivatives protect mild steel from corrosion is through adsorption onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption via an electrostatic attraction.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the mild steel surface. The lone pairs of electrons on nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings in the this compound derivatives, act as electron-donating centers, facilitating strong coordinate bond formation with the vacant d-orbitals of iron.[4]
The formation of this adsorbed protective layer acts as a barrier, isolating the mild steel from the corrosive environment and thereby reducing the rate of corrosion. The stability and effectiveness of this film depend on the chemical structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive medium.
Data Presentation: Corrosion Inhibition Efficiency
The following tables summarize the quantitative data from various studies on this compound and related derivatives, showcasing their inhibition efficiency under different conditions.
Table 1: Potentiodynamic Polarization Data
| Inhibitor | Concentration (M) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1M HCl) | - | 1150 | - | [5] |
| 1-BOPAMS | 5 x 10⁻³ | 112 | 90.3 | [5] |
| 4-BOBAMS | 5 x 10⁻³ | 24 | 97.9 | [5] |
| 4-amino-N-benzylidene-benzamide | 5 x 10⁻³ | 48 | 95.8 | [2] |
| 4-aminophenol | 600 ppm (in 1M H₂SO₄) | 91.54 | 70.3 | [6] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (1M HCl) | - | 45 | 120 | - | [5] |
| 1-BOPAMS | 5 x 10⁻³ | 480 | 25 | 90.6 | [5] |
| 4-BOBAMS | 5 x 10⁻³ | 2150 | 5.6 | 97.9 | [5] |
| N-Benzylidene-4-Methoxyaniline | 2.5 x 10⁻³ | - | - | 90-95 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
A general procedure for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and an amine.[3]
Materials:
-
4-aminophenol
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (as catalyst)
Procedure:
-
Dissolve equimolar amounts of 4-aminophenol and the substituted benzaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash it with cold ethanol, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[1][8][9]
Mild Steel Specimen Preparation
Materials:
-
Mild steel coupons with a composition of (in wt%): C 0.38%, Si 0.31%, Mn 0.05%, Al 0.01%, S 0.05%, P 0.09%, and the remainder Fe.[10]
-
Silicon carbide (SiC) abrasive papers of various grades (e.g., 600, 800, 1200).[10]
-
Acetone or Ethanol
-
Distilled water
-
Ultrasonic bath
Procedure:
-
Cut the mild steel into coupons of appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Mechanically polish the surface of the coupons using successively finer grades of SiC abrasive paper.[10]
-
Degrease the polished coupons by washing them with acetone or ethanol.[10]
-
Rinse the coupons with distilled water.
-
Clean the coupons in an ultrasonic bath with ethanol and then distilled water for 5-10 minutes to remove any residual polishing debris and grease.[10]
-
Dry the coupons in a stream of warm air and store them in a desiccator before use.
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell configuration with a potentiostat.
Setup:
-
Working Electrode: Prepared mild steel coupon.
-
Counter Electrode: Platinum foil or graphite rod.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution, with and without various concentrations of the inhibitor.
a) Potentiodynamic Polarization (PDP):
-
Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Apply a potential scan from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[11]
-
Record the resulting current density as a function of the applied potential.
-
Extrapolate the Tafel plots of the cathodic and anodic branches to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b) Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[11]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis (Scanning Electron Microscopy - SEM)
Procedure:
-
Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 6 hours).[11]
-
After immersion, carefully remove the coupons, rinse them with distilled water, and dry them.
-
Mount the dried coupons on SEM stubs.
-
Coat the samples with a thin layer of gold or carbon if they are not sufficiently conductive.
-
Examine the surface morphology of the coupons using an SEM to observe the effects of corrosion and the formation of a protective film.
Quantum Chemical Calculations
Density Functional Theory (DFT) is employed to correlate the molecular structure of the inhibitors with their inhibition efficiency.[12][13][14][15]
Software: Gaussian 09 or similar quantum chemistry software package.[16] Method: B3LYP functional with a 6-31G(d,p) or higher basis set.
Calculated Parameters:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap indicates higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): Provides information about the polarity of the molecule.
-
Mulliken Charges: To identify the atoms with the highest electron density, which are potential sites for adsorption.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitive effect of 4-amino-N-benzylidene-benzamide Schiff base on mild steel corrosion in HCl solution | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The use of 4-methylbenzenesulfonate ionic liquid derivatives as environmentally friendly corrosion inhibitors for mild steel in hydrochloric acid [scielo.org.za]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium | Semantic Scholar [semanticscholar.org]
- 10. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. staff-beta.najah.edu [staff-beta.najah.edu]
- 12. [PDF] Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. "Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benz" by Maimoonah Khalid Qasim [bsj.uobaghdad.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Activity of 4-Benzylideneaminophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 4-Benzylideneaminophenol derivatives. This class of compounds, characterized by a phenol ring linked to a benzylideneamine moiety, has demonstrated promising cytotoxic effects against various cancer cell lines. The protocols detailed below are essential for determining the antiproliferative and apoptotic effects of these derivatives.
Quantitative Data Summary
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for various this compound derivatives against different human cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC50) of 4-((aryl-imino)methyl)phenol Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| S-1 | HeLa | Cervical Cancer | - |
| MCF-7 | Breast Cancer | - | |
| S-2 | HeLa | Cervical Cancer | - |
| MCF-7 | Breast Cancer | - | |
| S-3 | HeLa | Cervical Cancer | - |
| MCF-7 | Breast Cancer | - | |
| S-4 | HeLa | Cervical Cancer | - |
| MCF-7 | Breast Cancer | - | |
| S-5 | HeLa | Cervical Cancer | - |
| MCF-7 | Breast Cancer | - |
Data for S-1 to S-5 are qualitative, indicating activity, but specific IC50 values were not provided in the source material. Further quantitative assays are required.[1][2]
Table 2: Anticancer Activity of Other Phenolic Schiff Base Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 11 | Glioma (U251) | Brain Cancer | 0.48 |
| Prostate (PC-3) | Prostate Cancer | 1.50 | |
| Ovarian (OVCAR-03) | Ovarian Cancer | 1.07 | |
| Compound 4a | MDA-MB-231 | Breast Cancer | 0.11 |
| Compound 4d | MDA-MB-231 | Breast Cancer | 0.18 |
| Compound 4f | MDA-MB-231 | Breast Cancer | 1.94 |
Note: The compounds in Table 2 are structurally related to this compound and provide a reference for the potential potency of this class of molecules.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the anticancer properties of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent, such as DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of the solvent should also be prepared.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6] Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to investigate the molecular mechanism of action. For this compound derivatives, this can be used to assess the levels of proteins involved in apoptosis and signaling pathways.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After treatment with the this compound derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-ERK, p-JNK, p-p38) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Proposed Signaling Pathways
The anticancer activity of this compound derivatives often involves the induction of apoptosis through the modulation of key signaling pathways. The intrinsic mitochondrial pathway and the MAPK signaling cascade are frequently implicated.
Intrinsic Apoptosis Pathway
These compounds can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[8][9][10][11] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[12][13][14] this compound derivatives may exert their anticancer effects by modulating the phosphorylation status of these kinases.[15]
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRDizin [search.trdizin.gov.tr]
- 14. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Benzylideneaminophenol as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylideneaminophenol, a Schiff base synthesized from the condensation of 4-aminophenol and benzaldehyde, has emerged as a promising fluorescent probe for the detection of various metal ions. Its simple structure, ease of synthesis, and responsive fluorescence characteristics make it a valuable tool in chemical sensing and bioimaging. The fluorescence of this compound can be modulated by interactions with specific metal ions, leading to either a "turn-on" fluorescence enhancement or a "turn-off" fluorescence quenching. This behavior is primarily governed by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and inhibition of C=N isomerization upon metal ion coordination. These application notes provide detailed protocols for the synthesis, characterization, and utilization of this compound as a selective fluorescent probe for the detection of aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺) ions.
Quantitative Data Summary
The sensing performance of Schiff base fluorescent probes similar to this compound has been documented for various metal ions. The following table summarizes key quantitative parameters for the detection of Al³⁺, Zn²⁺, and Cu²⁺ based on reported data for analogous compounds.
| Metal Ion | Detection Mechanism | Limit of Detection (LOD) | Binding Constant (Kₐ) | Fluorescence Response |
| Al³⁺ | Turn-on | 3.23 x 10⁻⁸ M[1] | Not Reported | Significant Enhancement |
| Zn²⁺ | Turn-on | 9.53 x 10⁻⁸ M[2] | 1.42 x 10⁴ M⁻¹[2] | >500-fold Enhancement[2] |
| Cu²⁺ | Turn-off (Quenching) | 0.38 µM[3] | Not Reported | Significant Quenching[2][4] |
Signaling Pathway and Detection Mechanism
The interaction of this compound with metal ions dictates its fluorescent response. The binding of Zn²⁺ or Al³⁺ typically restricts the C=N bond isomerization and inhibits the Photoinduced Electron Transfer (PET) process, leading to a significant enhancement of fluorescence (Turn-On). Conversely, paramagnetic ions like Cu²⁺ often quench the fluorescence through energy or electron transfer from the excited state of the probe to the metal ion (Turn-Off).
Caption: Signaling pathway of this compound upon metal ion binding.
Experimental Protocols
Synthesis of this compound
This protocol describes the condensation reaction between 4-aminophenol and benzaldehyde.
Materials:
-
4-aminophenol
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Stir the mixture at room temperature or under reflux for 30-60 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol for Metal Ion Detection using Fluorescence Titration
This protocol outlines the steps to determine the selectivity and sensitivity of this compound for various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, CuCl₂, etc., 10 mM in deionized water or appropriate buffer).
-
Buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Fluorometer and cuvettes.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like DMSO or ethanol. Prepare 10 mM stock solutions of the metal ions to be tested in deionized water or a suitable buffer.
-
Titration Experiment:
-
In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Add increasing concentrations of the target metal ion to the cuvettes.
-
Incubate the solutions for a short period to allow for complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Determine the optimal excitation wavelength by performing an excitation scan.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection range and response type (turn-on or turn-off).
-
Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Determine the binding stoichiometry using a Job's plot.
-
Calculate the association constant (Kₐ) using the Benesi-Hildebrand equation.[2]
-
Protocol for Live Cell Imaging
This protocol provides a general method for using this compound to visualize intracellular metal ions.
Materials:
-
Cell line of interest (e.g., HeLa cells).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Stock solution of this compound (1 mM in DMSO).
-
Solution of the target metal ion (e.g., ZnCl₂).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture the desired cell line on glass coverslips in a petri dish until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free cell culture medium from the DMSO stock solution.
-
Remove the growth medium from the cells and wash them with PBS.
-
Incubate the cells with the probe-containing medium for approximately 30 minutes at 37°C.
-
-
Metal Ion Treatment (Optional): To observe the probe's response to a specific metal ion, cells can be co-incubated or subsequently treated with a solution containing the metal ion of interest (e.g., a solution containing Zn²⁺).
-
Washing: After incubation, wash the cells with PBS to remove any excess probe.
-
Imaging: Mount the coverslip on a microscope slide and visualize the cells using a fluorescence microscope equipped with the appropriate filters for the excitation and emission wavelengths of the probe.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for utilizing this compound as a fluorescent probe for metal ion detection.
Caption: Experimental workflow for metal ion detection using this compound.
Safety Precautions
Standard laboratory safety precautions should be followed when handling all chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Rare Natural Benzo[k,l]xanthene as a Turn-Off Fluorescent Sensor for Cu2+ Ion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the MIC of 4-Benzylideneaminophenol Against Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 4-Benzylideneaminophenol, a Schiff base with potential antibacterial properties, against clinically relevant bacteria. The provided protocols are based on established standards to ensure reproducibility and accuracy of results.
Introduction
This compound is a Schiff base compound formed from the condensation of 4-aminophenol and benzaldehyde. Schiff bases containing phenol moieties have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties. The imine (-C=N-) group and the phenolic hydroxyl (-OH) group are key pharmacophores that are thought to contribute to their antimicrobial action. The proposed mechanism of action involves the disruption of the bacterial cell membrane integrity and the inhibition of essential cellular enzymes. Determining the MIC is a fundamental step in the evaluation of a new antimicrobial agent, providing the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Principle of the Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This quantitative technique involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation
The following table summarizes hypothetical MIC and Minimum Bactericidal Concentration (MBC) data for this compound and a control antibiotic against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | 62.5 | 125 |
| Escherichia coli (ATCC 25922) | 62.5 | 250 | |
| Pseudomonas aeruginosa (ATCC 27853) | 125 | >500 | |
| Enterococcus faecalis (ATCC 29212) | 31.25 | 62.5 | |
| Ciprofloxacin (Control) | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 0.015 | 0.03 | |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | 0.5 | |
| Enterococcus faecalis (ATCC 29212) | 0.5 | 1 |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Control antibiotic (e.g., Ciprofloxacin)
Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO or ethanol to prepare a stock solution of 10 mg/mL (10,000 µg/mL).
-
Ensure the compound is completely dissolved. The solution should be clear.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter if necessary, though dissolution in a sterile solvent under aseptic conditions is often sufficient.
Broth Microdilution Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 500 µg/mL, prepare a 1000 µg/mL solution in CAMHB).
-
Add 200 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well (1-11) will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The compound concentrations will now be half of the initial concentrations in the dilution series.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Benzylideneaminophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to key heterocyclic compounds—Thiazolidin-4-ones, 2-Azetidinones, and Formazans—utilizing 4-Benzylideneaminophenol as a versatile starting material. The protocols detailed below are based on established synthetic methodologies for Schiff bases and are intended to serve as a foundational guide for laboratory synthesis.
Introduction
This compound, a readily accessible Schiff base, serves as a valuable synthon in the construction of a variety of heterocyclic scaffolds. The presence of the azomethine group (-N=CH-) provides a reactive site for cyclization reactions, while the phenolic hydroxyl group offers a point for further functionalization, making it an attractive starting material in medicinal chemistry and drug discovery. This document outlines the synthesis of three major classes of heterocyclic compounds from this compound, complete with detailed experimental protocols and tabulated data for clarity and comparison.
Synthesis of 2-(4-hydroxyphenyl)-3-phenylthiazolidin-4-one
Thiazolidin-4-ones are a prominent class of five-membered heterocyclic compounds possessing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The synthesis of 2-(4-hydroxyphenyl)-3-phenylthiazolidin-4-one from this compound is typically achieved through a cyclocondensation reaction with thioglycolic acid.
Reaction Scheme:
Caption: Synthesis of Thiazolidin-4-one.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve this compound (1.97 g, 0.01 mol) in 50 mL of dry toluene.
-
Reagent Addition: To this solution, add thioglycolic acid (0.92 g, 0.01 mol).
-
Reaction: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting solid is washed with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid, followed by washing with water. The crude product is then recrystallized from ethanol to afford the pure 2-(4-hydroxyphenyl)-3-phenylthiazolidin-4-one.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Thioglycolic Acid | [2] |
| Solvent | Dry Toluene | [2] |
| Reaction Time | 8-12 hours | [2] |
| Yield | 70-85% (representative) | [2] |
| Melting Point | Varies based on purity | N/A |
Synthesis of 1-(4-hydroxyphenyl)-3-chloro-4-phenylazetidin-2-one
2-Azetidinones, commonly known as β-lactams, are four-membered heterocyclic compounds that form the core structure of many important antibiotics, such as penicillins and cephalosporins.[3] The synthesis from this compound involves a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base.[3][4]
Reaction Scheme:
Caption: Synthesis of 2-Azetidinone.
Experimental Protocol:
-
Reaction Setup: In a dried round-bottom flask, dissolve this compound (1.97 g, 0.01 mol) in 50 mL of anhydrous 1,4-dioxane.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add triethylamine (1.01 g, 0.01 mol) as a base. To this stirred solution, add chloroacetyl chloride (1.13 g, 0.01 mol) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue is poured into ice-cold water. The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or ethyl acetate yields the pure 1-(4-hydroxyphenyl)-3-chloro-4-phenylazetidin-2-one.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Chloroacetyl Chloride, Triethylamine | [3][4] |
| Solvent | Anhydrous 1,4-Dioxane | [4] |
| Reaction Time | 24 hours | [4] |
| Yield | 60-75% (representative) | [4] |
| Melting Point | Varies based on purity | N/A |
Synthesis of 1,5-Diaryl-3-(4-hydroxyphenyl)formazan
Formazans are intensely colored compounds characterized by the R-N=N-C(R')=N-NH-R'' chain and have applications as dyes, analytical reagents, and possess potential biological activities.[5][6] Their synthesis from this compound typically proceeds via a two-step process involving the formation of a phenylhydrazone followed by coupling with a diazonium salt. For the purpose of this protocol, we will consider the synthesis starting from 4-hydroxybenzaldehyde and phenylhydrazine to form the corresponding hydrazone, which is an isomer of this compound's tautomeric form and a direct precursor to the formazan.
Reaction Scheme:dot
References
- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Benzylideneaminophenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield and purity of 4-Benzylideneaminophenol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is a Schiff base condensation reaction. It involves the reaction of 4-aminophenol with benzaldehyde to form the imine product, this compound, and water as a byproduct.[1]
Q2: What are the common solvents and catalysts used for this synthesis?
Absolute ethanol and methanol are the most frequently used solvents for this type of Schiff base synthesis.[2] They are effective at dissolving the reactants and can facilitate the precipitation of the product upon formation. A few drops of a mild acid catalyst, such as glacial acetic acid, are often added to increase the reaction rate.[3][4]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[2] By spotting the starting materials (4-aminophenol and benzaldehyde) alongside the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.
Q4: What are the typical reaction times and temperatures?
Reaction conditions can vary. Some protocols suggest stirring the reactants at room temperature for 30 minutes to a few hours.[2][3] Others utilize heating under reflux for several hours (e.g., 2-8 hours) to drive the reaction to completion.[2] Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes.[5]
Q5: How can the purity of the final product be confirmed?
The purity of this compound can be assessed using several analytical techniques. The melting point of the purified product should be sharp and consistent with literature values. Spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR are essential for structural confirmation and purity assessment.[6] In FT-IR, the presence of a characteristic imine (C=N) stretching band and the disappearance of the C=O and N-H stretching bands of the starting materials indicate product formation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction using TLC to ensure all starting material has been consumed. - If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.[2] |
| Equilibrium Issues | - The formation of a Schiff base is a reversible reaction, and the presence of water can shift the equilibrium towards the reactants.[4] - Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves.[7] - For reactions under reflux, a Dean-Stark apparatus can be used to remove water azeotropically.[4] |
| Sub-optimal pH | - The reaction is often catalyzed by a small amount of acid. However, too much acid can protonate the amine, rendering it non-nucleophilic.[1] - If using a catalyst, ensure it is added in catalytic amounts (a few drops). |
| Impure Reactants | - Benzaldehyde can oxidize to benzoic acid over time. Use freshly distilled or high-purity benzaldehyde. |
Oily or Non-Crystalline Product
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - Oily products are often a sign of impurities that inhibit crystallization. - Attempt to purify the oil by dissolving it in a minimal amount of a hot solvent (e.g., ethanol or methanol) and allowing it to cool slowly to induce crystallization.[2] - If a single solvent is ineffective, try a mixed solvent system for recrystallization (e.g., ethanol/water, hexane/ethyl acetate).[8][9] |
| Supersaturation | - Scratching the inside of the flask at the solvent-air interface with a glass rod can initiate crystal growth.[2] - Adding a seed crystal of the pure product can also induce crystallization. |
| Product is an Oil at Room Temperature | - If the product is inherently an oil, purification may require column chromatography. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can cause hydrolysis of the Schiff base.[6] |
Data Presentation
Table 1: Comparison of Synthesis Methods for Schiff Bases (Representative Data)
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating (Reflux) | Hours (e.g., 2-8 hours)[2] | 50-80[5] | Simple setup, well-established.[5] | Long reaction times, use of volatile organic solvents, potentially lower yields.[5] |
| Microwave-Assisted Synthesis | Minutes (e.g., 2-10 minutes)[5] | 90-98[5] | Rapid reaction rates, higher yields, often solvent-free.[5] | Requires specialized microwave equipment.[5] |
| Ultrasound-Assisted Synthesis | 30-60 minutes[5] | 95-98[5] | Shorter reaction times, high yields, can be performed at room temperature.[5] | Requires an ultrasonic bath or probe.[5] |
| Solvent-Free Grinding | 30-45 minutes[5] | >95[5] | Environmentally friendly ("green"), high yields, simple procedure.[5] | May not be suitable for all substrates.[5] |
| Aqueous Medium Synthesis | 1-2 hours[5] | >90[5] | Environmentally benign, simple workup.[5] | Reactant solubility can be a limitation.[5] |
Note: The yields and reaction times are based on representative data for the synthesis of various Schiff bases and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
Materials:
-
4-Aminophenol (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol in absolute ethanol.
-
In a separate beaker, dissolve benzaldehyde in a small amount of absolute ethanol.
-
Add the benzaldehyde solution to the 4-aminophenol solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.[3]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
To maximize precipitation, cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or methanol.[10]
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Materials:
-
4-Aminophenol (1 equivalent)
-
Benzaldehyde (1 equivalent)
Procedure:
-
Place equimolar amounts of 4-aminophenol and benzaldehyde in a microwave-safe vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 W, 80-100 °C) for 5-15 minutes.
-
Monitor the reaction progress by TLC after cooling.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Yield in 4-Benzylideneaminophenol Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzylideneaminophenol. The following resources address common challenges, particularly low reaction yields, and offer solutions based on established chemical principles and experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic example of a Schiff base formation, which involves the condensation reaction between 4-aminophenol (a primary amine) and benzaldehyde (an aldehyde).[1][2] This reaction forms a carbon-nitrogen double bond (imine) and releases one molecule of water as a byproduct.[3] The reaction is reversible, a critical factor in troubleshooting low yields.[3]
Q2: What are the typical reaction conditions and expected yields for this synthesis?
Reaction conditions can be varied to optimize yield and reaction time. While conventional heating under reflux is common, modern "green" chemistry approaches often provide higher yields in significantly less time.[1]
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages/Disadvantages |
| Conventional Reflux | Several hours (e.g., 2-8 hours)[3] | Variable, often lower than other methods | Simple setup; may require longer times and lead to lower yields.[1] |
| Microwave-Assisted | 2-10 minutes | 90-98% | Rapid reaction rates, high yields, often solvent-free.[1] |
| Ultrasound-Assisted | 30-60 minutes | 95-98% | Shorter reaction times, high yields, can be performed at room temperature.[1] |
| Aqueous Medium | 1-2 hours | >90% | Environmentally friendly, simple workup.[1] |
Q3: Is a catalyst required for this reaction?
While the reaction can proceed without a catalyst, it is often slow. A few drops of a mild acid catalyst, such as glacial acetic acid, are commonly added to increase the reaction rate.[1][2]
Q4: How can the progress of the reaction be monitored effectively?
The most common and effective method is Thin Layer Chromatography (TLC).[3][4] By spotting the starting materials and the reaction mixture on a TLC plate, one can observe the consumption of the reactants and the appearance of the product spot, thereby determining if the reaction has gone to completion.
Q5: What are the standard procedures for purifying the final product?
The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization.[3][5] Absolute ethanol is a frequently used solvent for this purpose as it effectively dissolves the reactants and allows the product to crystallize upon cooling.[2][3] The purified solid should be washed with a small amount of cold solvent to remove residual impurities.[4]
Troubleshooting Guide for Low Yield
Problem: My reaction has resulted in a very low yield. What are the potential causes and solutions?
Low yields in Schiff base synthesis can typically be traced back to a few key issues. The following guide provides a systematic approach to diagnosing and resolving the problem.
1. Incomplete Reaction
-
Question: How do I know if the reaction has gone to completion, and what should I do if it hasn't?
-
Answer: Use TLC to check for the presence of starting materials (4-aminophenol and benzaldehyde) in the reaction mixture.[3] If starting materials are still present, the reaction is incomplete.
-
Solution: Extend the reaction time. If stirring at room temperature, consider gently heating the mixture under reflux to ensure the reaction goes to completion.[3]
-
2. Reaction Equilibrium
-
Question: The reaction is reversible. Could the presence of water be driving it backward?
-
Answer: Yes, the formation of this compound is an equilibrium reaction where water is a byproduct.[3][6] Excess water in the reaction can shift the equilibrium back towards the reactants, significantly reducing the yield.[7]
-
Solutions:
-
3. Reactant Purity and Stoichiometry
-
Question: Could the quality or ratio of my starting materials be the issue?
-
Answer: Yes. Impurities in either 4-aminophenol or benzaldehyde can lead to side reactions and lower yields. Benzaldehyde is particularly susceptible to oxidation to benzoic acid on exposure to air.
-
Solutions:
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Verify Purity: Use freshly opened or purified starting materials. Consider distilling benzaldehyde before use if it has been stored for a long time.
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Check Stoichiometry: Use equimolar (1:1) amounts of 4-aminophenol and benzaldehyde.[1][4] An imbalance can leave unreacted starting material and complicate purification.
-
-
4. Improper pH Conditions
-
Question: Does the pH of the reaction mixture affect the yield?
-
Answer: The pH is a critical factor. The reaction requires mild acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strong acidic conditions can protonate the amine group of 4-aminophenol, rendering it non-nucleophilic. One study noted that a precipitate (product) formed readily at a neutral pH of 7 but not at a more acidic pH of 4 or a basic pH of 10.[10]
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Solution: If using an acid catalyst like glacial acetic acid, add it sparingly (a few drops is often sufficient).[2] Ensure the overall reaction medium does not become too acidic.
-
5. Product Loss During Workup and Purification
-
Question: I observed a good amount of precipitate, but my final isolated yield was low. Where could I have lost the product?
-
Answer: Significant product loss can occur during filtration and recrystallization.
-
Solutions:
-
Maximize Precipitation: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product in the solvent.[3]
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Washing: When washing the filtered product, use a minimal amount of cold solvent to avoid redissolving the product.[4]
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Recrystallization: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a low recovery of the purified compound.
-
-
6. Product Instability
-
Question: My product seems to have decomposed after isolation. Is this common?
-
Answer: The imine bond in the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid.[3]
-
Solutions:
-
Thorough Drying: Ensure the final product is completely dry before storage. A vacuum oven at a moderate temperature is recommended.[3]
-
Neutral Conditions: Wash the crude product to remove any residual acid catalyst before drying and storage.[3]
-
Proper Storage: Store the purified, dry compound in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[3]
-
-
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux[1][2][3]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in absolute ethanol. In a separate beaker, dissolve benzaldehyde (1.0 equivalent) in a small amount of absolute ethanol.
-
Reaction Setup: Add the benzaldehyde solution to the 4-aminophenol solution with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress using TLC (a typical eluent system is a 10:90 v/v mixture of ethyl acetate and hexane).[4] The reaction is typically complete within a few hours.
-
Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate as a solid. To maximize precipitation, cool the flask in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the identity and purity of the this compound using techniques such as melting point determination, FT-IR (confirming the C=N imine stretch around 1619 cm⁻¹), and NMR spectroscopy.[3][4]
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Solved I need help discussing imine reaction mechanism vs | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Benzylideneaminophenol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Benzylideneaminophenol via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[1][2] 2. Supersaturation: The solution has cooled below its saturation point without crystal nucleation.[2][3] 3. Inappropriate solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2] 2. Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[3] - Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.[3] 3. Solvent Re-evaluation: If the issue persists, reconsider the solvent choice. A solvent pair (e.g., ethanol-water) might be more effective. |
| Oiling Out | 1. Low melting point of the compound: The compound may be precipitating from the solution at a temperature above its melting point, especially if the solution is highly concentrated.[2][4] 2. Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[2][4] 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help slow the cooling rate. |
| Poor Yield of Recovered Crystals | 1. Excessive solvent use: A significant amount of the product may remain dissolved in the mother liquor.[1][5] 2. Premature crystallization: Crystals may have formed and been lost during a hot filtration step. 3. Washing with room temperature solvent: Using a solvent that is not ice-cold for washing can redissolve some of the purified crystals.[5] | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] 2. Preheat Equipment: When performing a hot filtration, preheat the funnel and filter paper with hot solvent to prevent premature crystallization. 3. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Colored Impurities in Final Product | 1. Colored impurities present in the crude material. 2. Degradation of the compound. | 1. Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[6] Be aware that using too much charcoal can reduce your yield.[1] |
| Crystals Form in the Funnel During Hot Filtration | 1. Cooling of the solution: The solution cools as it passes through the funnel, causing the product to crystallize prematurely.[4][7] | 1. Keep the Solution Hot: Use a stemless funnel and keep the receiving flask on the heat source to allow solvent vapors to keep the funnel warm.[7] Adding a small excess of solvent before filtration and then evaporating it after is another strategy.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Polar organic solvents such as ethanol and methanol are generally effective for recrystallizing this compound.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For Schiff bases, solvent mixtures like ethanol-water or the use of dimethylformamide (DMF) or ethyl acetate have also been suggested.
Q2: My this compound is a pale yellow powder. Is this normal?
A2: Yes, this compound can range in color from white to pale yellow depending on its purity.[8] If a purer, whiter product is desired, recrystallization, potentially with the use of decolorizing carbon, can be effective.
Q3: How can I improve the purity of my this compound if a single recrystallization is insufficient?
A3: If impurities remain after one round of recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first round are completely dry before proceeding. Alternatively, if starting materials like unreacted aldehyde are present, washing the crude product with a suitable solvent before recrystallization may be beneficial.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than as solid crystals.[2][7] This often happens when a compound with a relatively low melting point is recrystallized from a high-boiling solvent or when the solution is cooled too rapidly.[2] To prevent this, you can try using a larger volume of solvent, a different solvent with a lower boiling point, or cooling the solution more slowly.
Q5: How long should I cool the solution to maximize crystal yield?
A5: It is generally recommended to allow the solution to cool slowly to room temperature first.[9] Once at room temperature, the flask can be placed in an ice bath to further decrease the solubility of the compound and maximize the yield of crystals.[10] The optimal time can vary, but allowing at least 30 minutes in the ice bath is a good starting point.
Data Presentation
Illustrative Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| Water | 20 | Very Low |
| Water | 100 | Low |
| Ethanol | 0 | Low |
| Ethanol | 20 | Moderate |
| Ethanol | 78 (Boiling) | High |
| Methanol | 0 | Low |
| Methanol | 20 | Moderate |
| Methanol | 65 (Boiling) | High |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests or literature, select a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the crude this compound when hot but not at room temperature.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Gravity Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. Ensure the crystals are completely dry before measuring the final mass and melting point.[3]
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound(588-53-4) 1H NMR [m.chemicalbook.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Selecting the best solvent for 4-Benzylideneaminophenol recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzylideneaminophenol. The focus is on selecting the optimal solvent for recrystallization to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a polar organic solvent is generally the best choice due to the presence of both hydrophobic benzyl and hydrophilic amino and phenolic groups in its structure.[1] While specific quantitative solubility data is not extensively published, methanol and ethanol are highly recommended and commonly used for recrystallizing Schiff bases.[2] A mixed solvent system, such as ethanol-water, can also be effective.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
If the compound is not dissolving, it could be due to a few reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves completely.
-
Incorrect Solvent Choice: The selected solvent may be a poor choice for this compound. Refer to the solvent selection protocol below to determine a more suitable solvent.
-
Low Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the compound.
Q3: No crystals are forming upon cooling. What went wrong?
The absence of crystal formation is a common issue and can be addressed by the following troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for further crystallization.
-
-
Excess Solvent: You may have used too much solvent. If crystallization does not occur after inducing it, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Rapid cooling can sometimes inhibit crystallization or lead to the formation of an oil.
Q4: The recrystallized product appears oily or forms an oil during cooling. How can I fix this?
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (Melting point of this compound is ~147°C), or if the solution is supersaturated. To resolve this:
-
Re-heat the solution: Add more solvent to the mixture and heat it until the oil fully dissolves.
-
Cool Slowly: Allow the solution to cool down very slowly. You can insulate the flask to encourage gradual cooling.
-
Use a different solvent: If the problem persists, the chosen solvent is likely unsuitable. A lower-boiling point solvent or a different solvent system should be tested.
Data Presentation: Solvent Suitability
| Solvent | Polarity | Suitability for Recrystallization | Comments |
| Methanol | Polar Protic | Highly Recommended | Often used for Schiff bases; good solubility at high temperatures and lower solubility at low temperatures.[2] |
| Ethanol | Polar Protic | Highly Recommended | Similar to methanol, widely used for recrystallizing Schiff bases.[2] |
| Acetone | Polar Aprotic | Good Candidate | This compound is soluble in acetone.[3] Its lower boiling point can be advantageous. |
| Ethyl Acetate | Moderately Polar | Possible Candidate | May be a suitable solvent, often used in binary solvent systems.[2] |
| Water | Highly Polar | Poor (as a single solvent) | Limited solubility.[3] Can be used as an anti-solvent in a mixed system with a soluble solvent like ethanol. |
| Toluene | Non-polar | Not Recommended | Unlikely to be a good solvent due to the polar functional groups of the compound. |
| Hexane | Non-polar | Not Recommended | Poor solubility expected. |
Experimental Protocols
Protocol 1: Systematic Solvent Selection
This protocol outlines a systematic approach to identify the best recrystallization solvent.
Objective: To determine a solvent that dissolves this compound when hot but not when cold.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Water)
-
Test tubes
-
Heating apparatus (e.g., water bath, heating block)
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the total volume is about 1 mL. Note the solubility at room temperature. A good solvent should show poor solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block.
-
Continue adding the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of pure-looking crystals upon cooling.
-
Compare the results from all the tested solvents to select the most suitable one.
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using the selected solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, attach a condenser.
-
Add more hot solvent in small portions until all of the solid has just dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored and pure this compound is known to be colorless or pale yellow, you may add a small amount of activated charcoal to remove colored impurities. If used, boil for a few minutes and then perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals completely. Determine the melting point of the purified crystals and calculate the percent recovery. The melting point should be sharp and close to the literature value (~147°C) for a pure compound.[1]
Mandatory Visualization
Caption: Workflow for the systematic selection of an optimal recrystallization solvent.
Caption: Step-by-step experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Oily Product Formation in Schiff Base Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of oily product formation during Schiff base synthesis.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiment.
Q1: My Schiff base product has "oiled out" instead of precipitating as a solid. What are the potential causes?
The formation of an oily product, a phenomenon known as "oiling out," is a common issue in Schiff base synthesis. Several factors can contribute to this problem:
-
Low Melting Point: The melting point of your Schiff base may be lower than the temperature of the reaction mixture or the crystallization solvent.
-
Presence of Impurities: Impurities, such as unreacted starting materials or by-products, can depress the melting point of the product and inhibit crystal lattice formation.
-
Rapid Precipitation: If the product comes out of solution too quickly, it may not have sufficient time to form an ordered crystal lattice, resulting in an amorphous oil.
-
Inappropriate Solvent: The solvent system used for the reaction or crystallization may be too good a solvent for your product, preventing it from precipitating, or it may promote oiling out due to polarity mismatch.
-
Residual Solvent: Trace amounts of the reaction solvent can sometimes prevent the product from solidifying.
Q2: I have an oily product. What are the immediate steps I can take to induce crystallization?
If your Schiff base has formed as an oil, do not discard it. Several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of solid product from a previous successful batch (a seed crystal), add it to the oil. The seed crystal will act as a template for crystallization.[2]
-
Cooling: Try cooling the flask in an ice bath or even a freezer. Lowering the temperature will decrease the solubility of the product and may promote solidification. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Trituration: This is a highly effective method for inducing crystallization and removing impurities. It involves repeatedly washing the oil with a solvent in which the product is insoluble or sparingly soluble, while the impurities are soluble.[3][4]
Q3: My attempts to induce crystallization directly have failed. What other strategies can I try?
If the immediate steps are unsuccessful, more advanced purification techniques may be necessary:
-
Recrystallization from a Different Solvent System: The choice of solvent is critical for successful crystallization. You may need to perform a systematic search for a suitable solvent or solvent mixture.
-
Conversion to a Salt: If your Schiff base contains a basic nitrogen atom, it can often be converted to a solid salt (e.g., a hydrochloride or sulfate salt) by treatment with an acid.[3] This solid salt can then be purified by recrystallization and, if needed, converted back to the free base.
-
Column Chromatography: If other methods fail, purification by column chromatography can be used to isolate the pure Schiff base, which may then be more amenable to crystallization. It is often recommended to use neutral alumina instead of silica gel to avoid hydrolysis of the Schiff base.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for trituration?
The ideal trituration solvent should have the following characteristics:
-
Your Schiff base product should be insoluble or have very low solubility in it.
-
The impurities you are trying to remove should be highly soluble in it.
-
It should have a relatively low boiling point for easy removal after the process.
Commonly used solvents for triturating non-polar to moderately polar compounds include hexanes, petroleum ether, and diethyl ether. For more polar compounds, a mixture of solvents might be necessary. It is always best to test a small amount of your oily product with different solvents to find the most effective one.
Q2: What is the best way to perform a recrystallization to avoid oiling out?
To minimize the chances of oiling out during recrystallization:
-
Use the Minimum Amount of Hot Solvent: Dissolve your compound in the minimum amount of boiling or near-boiling solvent to ensure the solution is saturated.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling encourages oiling out.
-
Use a Suitable Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. If a single solvent doesn't work, a two-solvent system can be effective.[6]
Q3: Can I use a mixed solvent system for recrystallization? How does it work?
Yes, a mixed solvent system (also known as a solvent-antisolvent system) is a powerful technique. It involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent or "antisolvent" (in which it is insoluble) until the solution becomes turbid (cloudy). The mixture is then heated until it becomes clear again, and then allowed to cool slowly. This method allows for fine-tuning of the solvent polarity to achieve optimal conditions for crystallization.[6]
Q4: My product is still an oil even after trying multiple solvents. What should I do?
If your product remains an oil, consider the following:
-
Purity Check: Your product may be impure. Try to purify a small sample by another method, like preparative TLC or column chromatography, and see if the purified material crystallizes.
-
Structural Considerations: Some Schiff bases, particularly those with long aliphatic chains or bulky substituents, may have very low melting points and exist as oils at room temperature. In such cases, characterization as an oil is acceptable, provided it is pure.
-
In-situ Use: If the oily product is an intermediate for a subsequent reaction and is sufficiently pure, you may be able to use it directly without solidification.[3]
Data Presentation
Table 1: Common Solvents for Schiff Base Crystallization and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Suitable for polar Schiff bases; slow evaporation can yield good crystals. |
| Ethanol | 5.2 | 78 | A very common and effective solvent for a wide range of Schiff bases.[7][8] |
| Methanol | 6.6 | 65 | Similar to ethanol, often used for recrystallization.[7][9] |
| Acetonitrile | 6.2 | 82 | A good solvent for growing single crystals of Schiff bases.[10] |
| Chloroform | 4.4 | 61 | Can be used in binary solvent systems for recrystallization.[7] |
| Dichloromethane (DCM) | 3.4 | 40 | A good solvent for dissolving Schiff bases; often used with an antisolvent. |
| Ethyl Acetate | 4.3 | 77 | A moderately polar solvent, useful for recrystallization.[7] |
| Tetrahydrofuran (THF) | 4.2 | 66 | Can be used, but may be too good a solvent for many Schiff bases. |
| Toluene | 2.4 | 111 | Useful for less polar Schiff bases; its high boiling point allows for a large temperature gradient. |
| Hexanes | 0.0 | ~69 | A non-polar solvent, often used as an antisolvent or for trituration. |
| Diethyl Ether | 2.9 | 35 | A non-polar solvent, useful for trituration and as an antisolvent. |
| Dimethylformamide (DMF) | 6.4 | 153 | A highly polar solvent, can be used for poorly soluble Schiff bases, often with water as an antisolvent.[7] |
Experimental Protocols
Protocol 1: Trituration of an Oily Schiff Base
Objective: To induce crystallization of an oily product and remove soluble impurities.
Materials:
-
Oily Schiff base product
-
Selected trituration solvent (e.g., hexanes, diethyl ether)
-
Glass rod
-
Beaker or flask
-
Filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Place the oily product in a beaker or flask.
-
Add a small amount of the chosen trituration solvent.
-
Using the glass rod, vigorously stir and scratch the oil in the presence of the solvent. The goal is to break up the oil and encourage solidification.
-
Continue stirring and scratching for 10-15 minutes. If the oil solidifies, proceed to the next step. If not, you can try cooling the mixture in an ice bath while continuing to stir.
-
Once a solid has formed, collect it by vacuum filtration.
-
Wash the solid on the filter paper with a small amount of fresh, cold trituration solvent to remove any remaining soluble impurities.
-
Dry the solid product under vacuum.
Protocol 2: Two-Solvent Recrystallization
Objective: To purify a solid Schiff base that is difficult to recrystallize from a single solvent.
Materials:
-
Crude Schiff base product
-
"Good" solvent (dissolves the compound well)
-
"Poor" solvent (antisolvent; the compound is insoluble in it)
-
Erlenmeyer flask
-
Hot plate
-
Pipette or burette
-
Filtration apparatus
Procedure:
-
Place the crude Schiff base in an Erlenmeyer flask.
-
Add a minimum amount of the "good" solvent to dissolve the compound completely with gentle heating.
-
While the solution is still hot, slowly add the "poor" solvent dropwise with constant swirling until the solution becomes faintly cloudy (turbid).
-
If turbidity persists, add a few drops of the "good" solvent with heating until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold "poor" solvent or a cold mixture of the two solvents.
-
Dry the crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for oily product formation in Schiff base synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Performing a Trituration [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability and degradation of 4-Benzylideneaminophenol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Benzylideneaminophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a Schiff base (imine), is hydrolysis. This is a reversible reaction where the imine linkage is cleaved by water to yield the original aldehyde and amine components: benzaldehyde and 4-aminophenol.[1] This reaction can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. The imine bond is susceptible to hydrolysis under both acidic and alkaline conditions.[2] Generally, Schiff bases are most stable at a slightly acidic to neutral pH. Extreme pH values can significantly accelerate the rate of hydrolysis.
Q3: What are the expected degradation products of this compound under different conditions?
A3: Under hydrolytic (acidic or basic) conditions, the primary degradation products are benzaldehyde and 4-aminophenol . Under oxidative stress, the 4-aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored products like p-benzoquinone and other quinone-type structures.[3] Thermal degradation at high temperatures may lead to a more complex mixture of products due to bond cleavage at various sites. Photodegradation may also produce a variety of byproducts depending on the wavelength of light and the presence of photosensitizers.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[4][5][6][7][8] This method should be capable of separating the intact this compound from its potential degradation products. Other useful techniques include UV-Vis spectrophotometry for monitoring changes in absorbance and Thin-Layer Chromatography (TLC) for a qualitative assessment of degradation.
Troubleshooting Guides
Issue: I am observing a rapid loss of my this compound sample in solution.
-
Possible Cause 1: Inappropriate pH of the solvent.
-
Troubleshooting: this compound is susceptible to hydrolysis, which is catalyzed by acid or base.[2] Ensure the pH of your solvent system is near neutral if you want to minimize degradation. If you are working in a buffered solution, verify the pH. For long-term storage in solution, consider preparing the solution in a neutral, aprotic solvent if compatible with your experimental design.
-
-
Possible Cause 2: Presence of water in organic solvents.
-
Troubleshooting: Even in organic solvents, trace amounts of water can lead to hydrolysis over time. Use anhydrous solvents for the preparation of stock solutions and store them under conditions that prevent moisture absorption (e.g., with desiccants).
-
Issue: My solution of this compound is changing color (e.g., turning yellow or brown).
-
Possible Cause 1: Oxidative degradation.
-
Troubleshooting: The phenolic group in this compound and its hydrolysis product, 4-aminophenol, can be susceptible to oxidation, leading to the formation of colored quinone-like compounds.[3] To mitigate this, consider de-gassing your solvents to remove dissolved oxygen and storing solutions under an inert atmosphere (e.g., nitrogen or argon). Adding an antioxidant to your formulation could also be a possibility, depending on your application.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting: Exposure to light, especially UV light, can cause degradation and color changes. Protect your samples from light by using amber vials or by wrapping the containers in aluminum foil.[9] Conduct experiments under controlled lighting conditions.
-
Issue: I am seeing multiple unexpected peaks in my HPLC analysis of a stability sample.
-
Possible Cause: Multiple degradation pathways are occurring.
-
Troubleshooting: This indicates that your compound may be degrading through more than one mechanism (e.g., hydrolysis and oxidation). To identify the degradation products, you can perform forced degradation studies under specific conditions (acid, base, peroxide, heat, light) and compare the chromatograms of the stressed samples to your stability sample. This will help in elucidating the degradation pathways.[2][9][10][11]
-
Data on Stability and Degradation
The following table summarizes the expected stability of this compound under various conditions based on the general behavior of Schiff bases and phenolic compounds.
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl | Low | Benzaldehyde, 4-Aminophenol |
| 0.1 M NaOH | Low | Benzaldehyde, 4-Aminophenol | |
| Neutral pH (buffered) | Moderate to High | Minimal hydrolysis products | |
| Oxidative | 3% H₂O₂ | Low to Moderate | Benzaldehyde, 4-Aminophenol, p-Benzoquinone, other oxidized species |
| Thermal | 60°C in solution | Moderate | Benzaldehyde, 4-Aminophenol (from hydrolysis) |
| >100°C (solid state) | Low | Complex mixture of decomposition products | |
| Photolytic | UV light (e.g., 254 nm) | Low | Various photoproducts |
| Visible light | Moderate | Minimal degradation, potential for some oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Also, heat a solution of the compound in a suitable solvent (e.g., methanol) at 60°C for 24 hours.
-
At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time points.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Method Development Strategy:
-
Solvent Selection: this compound is soluble in polar organic solvents. Use methanol or acetonitrile as the organic component of the mobile phase and water (often with a buffer) as the aqueous component.
-
Initial Chromatographic Conditions:
-
Mobile Phase: Start with an isocratic elution of Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer or the PDA detector (likely in the range of 250-350 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Method Optimization:
-
Inject a solution of this compound and a mixture of samples from the forced degradation studies.
-
If co-elution of the parent peak with degradation products is observed, optimize the mobile phase composition. A gradient elution (e.g., starting with a lower percentage of acetonitrile and increasing it over time) may be necessary to resolve all peaks.
-
Adjust the pH of the aqueous component of the mobile phase with a buffer (e.g., phosphate or acetate buffer) to improve peak shape and resolution, especially for the ionizable degradation product 4-aminophenol.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General workflow for stability testing of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
Hydrolysis of the imine bond in 4-Benzylideneaminophenol and its prevention
Welcome to the technical support center for 4-Benzylideneaminophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolysis of the imine bond in this compound and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its imine bond important?
This compound is a Schiff base, a compound containing a carbon-nitrogen double bond (imine). The stability of this imine bond is crucial in various applications, including pharmaceuticals and material science, as its cleavage through hydrolysis can lead to the degradation of the compound and loss of function.[1][2] In drug development, imine-containing compounds can be designed as prodrugs, where the hydrolysis of the imine bond is a key step for drug release.[3] Therefore, understanding and controlling the hydrolysis is critical for ensuring product efficacy and stability.
Q2: What is imine bond hydrolysis?
Imine bond hydrolysis is a chemical reaction in which the imine bond is cleaved by the addition of water, reverting the imine back to its parent aldehyde (benzaldehyde) and amine (4-aminophenol).[4][5] This reaction is reversible and is often catalyzed by acids.[6]
Q3: What are the primary factors that influence the rate of hydrolysis of this compound?
The hydrolysis of the imine bond in this compound is primarily influenced by:
-
pH: The rate of hydrolysis is highly pH-dependent. Generally, hydrolysis is faster in acidic conditions.[6][7]
-
Temperature: An increase in temperature typically accelerates the rate of hydrolysis.[8][9]
-
Solvent: The presence of water is essential for hydrolysis. Reactions in aprotic solvents are significantly slower. The polarity of the solvent can also play a role.[10][11]
-
Structural Features: The electronic and steric properties of the aromatic rings can influence the stability of the imine bond. For instance, an ortho-hydroxyl group on the aldehyde-derived ring can stabilize the imine through hydrogen bonding.[12][13]
Q4: How can I store this compound to minimize hydrolysis?
To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry place, protected from moisture and light. Using a desiccator is recommended.[1] For solutions, anhydrous aprotic solvents should be used, and the solution should be stored under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Problem 1: Unexpected degradation of this compound during an experiment.
Possible Cause: Hydrolysis of the imine bond due to the presence of water or acidic conditions.
Solutions:
-
Solvent Choice: Ensure you are using a dry, aprotic solvent. If an aqueous or protic solvent is necessary, consider the following preventative measures.
-
pH Control: If your experimental conditions permit, maintaining a neutral or slightly basic pH can slow down hydrolysis.[14]
-
Temperature Control: Perform the experiment at the lowest feasible temperature to reduce the rate of hydrolysis.[8]
-
Use of Stabilizing Agents:
-
Micelles: Encapsulating the imine within micelles can protect it from the aqueous environment.[15][16]
-
Polymers: Incorporation into a polymeric matrix can also enhance stability.[17]
-
Container Molecules: Host molecules like cyclodextrins or other container compounds can physically shield the imine bond from water.[18]
-
Problem 2: Difficulty in isolating pure this compound after synthesis.
Possible Cause: Hydrolysis occurring during the workup or purification process.
Solutions:
-
Anhydrous Workup: Use anhydrous solvents and reagents throughout the extraction and washing steps. Avoid aqueous washes if possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to maintain a basic pH and work quickly at low temperatures.
-
Purification Method:
-
Moisture Removal: Use drying agents like anhydrous magnesium sulfate or sodium sulfate to remove any trace amounts of water from the organic solution before solvent evaporation. Molecular sieves can be added to the reaction mixture to remove water as it is formed.[19]
Data Presentation
Table 1: Factors Affecting the Rate of Imine Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| Low pH (Acidic) | Increases | Acid catalysis protonates the imine nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[6] |
| High pH (Basic) | Generally Slower | Hydrolysis can still occur, but the rate is typically slower than in acidic conditions.[7] |
| Increased Temperature | Increases | Provides the necessary activation energy for the hydrolysis reaction to proceed at a faster rate.[8] |
| Protic/Aqueous Solvents | Increases | Water is a reactant in the hydrolysis reaction. Protic solvents can facilitate proton transfer.[10] |
| Aprotic Solvents | Decreases | The absence of water as a reactant significantly slows down or prevents hydrolysis.[10] |
| Electron-donating groups on the aniline ring | Decreases | Stabilize the imine bond by increasing electron density on the nitrogen atom. |
| Electron-withdrawing groups on the benzaldehyde ring | Increases | Increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. |
| Ortho-hydroxyl group on the benzaldehyde ring | Decreases | Forms an intramolecular hydrogen bond with the imine nitrogen, increasing stability.[12] |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound using UV-Vis Spectrophotometry
This protocol allows for the kinetic analysis of the hydrolysis of this compound by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., acetate, phosphate)
-
Methanol or other suitable co-solvent
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
Set up the UV-Vis spectrophotometer:
-
Set the desired wavelength for analysis. This should be a wavelength where this compound has a strong absorbance and the products (benzaldehyde and 4-aminophenol) have minimal absorbance, or vice-versa. A full spectrum scan of the starting material and products is recommended to determine the optimal wavelength.
-
Equilibrate the cuvette holder to the desired temperature.
-
-
Prepare the reaction mixture:
-
In a quartz cuvette, add the appropriate volume of buffer solution.
-
Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to minimize its effect on the reaction.
-
-
Initiate the reaction and data acquisition:
-
Quickly mix the contents of the cuvette.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
Protocol 2: HPLC Method for Separating this compound and its Hydrolysis Products
This protocol provides a method to separate and quantify this compound, benzaldehyde, and 4-aminophenol.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A suitable gradient can be developed, for example, starting with a lower percentage of Mobile Phase B and increasing it over time to elute all compounds. A starting point could be 30% B, increasing to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or another wavelength where all compounds have reasonable absorbance.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare standard solutions of this compound, benzaldehyde, and 4-aminophenol of known concentrations in the mobile phase or a suitable solvent.
-
Prepare the sample for analysis by diluting it in the mobile phase.
-
Inject the standards and the sample into the HPLC system.
-
Identify the peaks by comparing the retention times with the standards.
-
Quantify the compounds by creating a calibration curve from the peak areas of the standard solutions.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Workflow for kinetic analysis of hydrolysis using UV-Vis spectroscopy.
Caption: Troubleshooting decision tree for preventing hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Imine stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Imine bond formation: A novel concept to incorporate peptide drugs in self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. n → π* interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05698J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of hydrolyses of o-methylbenzylideneaniline and o-hydroxybenzylideneaniline | Semantic Scholar [semanticscholar.org]
- 13. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 17. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jascoinc.com [jascoinc.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Microwave-Assisted Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for microwave-assisted synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave synthesis over conventional heating methods?
Microwave-assisted organic synthesis (MAOS) offers several key benefits compared to traditional heating techniques. The primary advantages include a significant reduction in reaction times, often from hours to minutes.[1][2] This acceleration is due to the efficient and rapid internal heating of the reaction mixture through the direct coupling of microwave energy with the molecules in the sample.[1][3][4] Consequently, this leads to faster reaction rates, increased product yields, fewer by-products, and enhanced purity.[1][5][6] Furthermore, microwave synthesis is considered a green chemistry approach as it often allows for solvent-free reactions and reduces energy consumption.[1][5][7]
Q2: How do I translate a conventional heating method to a microwave-assisted one?
When adapting a conventionally heated reaction for microwave synthesis, a good starting point for the temperature is ten degrees Celsius above the temperature used in the conventional method.[8] You can then sequentially increase the temperature in increments to optimize the reaction.[8] A general rule of thumb based on the Arrhenius equation is that a ten-degree increase in reaction temperature can double the reaction speed.[9][10] For instance, a reaction that takes 8 hours at 80°C might only take 2 hours at 100°C.[10] Most microwave-assisted reactions are conducted at temperatures above 100°C to take full advantage of the high-temperature effect.[10] It's also common to start with a reaction time of around 10 minutes while optimizing the temperature.[11]
Q3: What is the role of a solvent in microwave synthesis?
The choice of solvent is a crucial factor in the success of a microwave-assisted reaction.[8] Polar solvents, such as alcohols, DMF, and water, absorb microwave energy efficiently, leading to a rapid increase in temperature.[9] If your reactants are poor absorbers of microwave energy, using a polar solvent is necessary to heat the reaction mixture.[8] Conversely, non-polar solvents like toluene and hexane do not heat well under microwave irradiation and can act as a heat sink, which can be beneficial for temperature-sensitive reactions.[8] Ionic liquids are also excellent microwave absorbers due to their ionic nature and can be used to increase the microwave absorption of less polar reaction mixtures.[9][12][13]
Q4: Are there any specific safety precautions for microwave-assisted synthesis?
Yes, safety is paramount when working with microwave reactors. A primary concern is the potential for pressure buildup in closed vessels, which must be carefully managed to prevent accidents.[14] Dedicated microwave reactors are equipped with pressure sensors to monitor and control the reaction pressure.[3] It is also important to use only microwave-safe vessels and to avoid placing any metal objects inside the microwave cavity, as this can lead to arcing.[15][16] Always ensure that the microwave's safety interlocks are functioning correctly and never attempt to operate the microwave if the door is not properly closed.[17]
Troubleshooting Guide
Low Product Yield
Q: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in microwave-assisted synthesis can stem from several factors, including non-optimal reaction temperature, incorrect reaction time, inappropriate solvent or catalyst, or degradation of starting materials or products.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Temperature is a critical parameter. Systematically increase the reaction temperature in increments (e.g., 20-25°C) to find the optimal point where the yield is maximized without significant byproduct formation.[8][11] Be mindful of the decomposition temperature of your reactants and products.[8]
-
Adjust Reaction Time: While microwaves significantly shorten reaction times, finding the sweet spot is key.[1] Monitor the reaction progress using methods like Thin Layer Chromatography (TLC) to avoid incomplete reactions or product degradation from prolonged heating.[1]
-
Evaluate Solvent Choice: The solvent's ability to absorb microwave energy directly impacts the reaction's heating rate and final temperature.[8][12] If the reaction is slow, consider switching to a more polar solvent that absorbs microwaves more efficiently. For temperature-sensitive reactions, a less polar solvent might be beneficial.[8][12]
-
Check Reactant and Catalyst Stability: Ensure the purity and stability of your starting materials and any catalysts used.[1] High temperatures in microwave synthesis can sometimes lead to the degradation of less stable compounds. It may be necessary to use a more temperature-stable reagent.[9]
-
Increase Reagent Concentration: In some cases, increasing the concentration of one or more reagents can improve the yield.[9]
Arcing or Sparking
Q: I am observing sparks or arcing in the microwave cavity during my experiment. What should I do?
Arcing in a microwave reactor is a serious issue that should be addressed immediately to prevent damage to the instrument and ensure safety.
Potential Causes and Solutions:
-
Presence of Metal: The most common cause of arcing is the presence of metal objects within the microwave cavity.[15] This includes metal catalysts, stir bars with exposed metal, or even metallic labels on glassware.
-
Solution: Ensure that all materials placed inside the microwave are microwave-transparent. If using a magnetic stir bar, ensure its coating (e.g., Teflon) is intact. When using metal-based catalysts, they should be of nanoparticle size to minimize the risk of arcing.[18]
-
-
High Reactant Concentration: Very high concentrations of highly absorbing materials can sometimes lead to localized superheating and arcing.
-
Solution: Try diluting the reaction mixture with a suitable solvent.
-
-
Damaged Waveguide Cover: The waveguide cover is a component inside the microwave that protects the electronics. If it is dirty or damaged, it can cause arcing.[15]
-
Solution: Inspect the waveguide cover for any damage or residue. Clean it according to the manufacturer's instructions or have it replaced by a qualified technician.
-
Hotspots and Uneven Heating
Q: My reaction appears to be heating unevenly, leading to inconsistent results and potential product degradation. How can I prevent hotspots?
Hotspots, or localized areas of intense heating, are a known issue in microwave chemistry that can lead to non-uniform temperature distribution.[19][20]
Strategies to Mitigate Hotspots:
-
Stirring: Proper agitation of the reaction mixture is crucial for ensuring even temperature distribution.[21] Always use a magnetic stirrer and ensure the stir bar is rotating at an adequate speed.
-
Solvent Choice: Using a solvent with good microwave absorbing properties can help to distribute the heat more evenly throughout the reaction volume.
-
Power Control: Instead of using high power for short periods, it may be beneficial to use a lower, more consistent power level for a slightly longer duration. Modern microwave reactors often have features for continuous power output to prevent thermal runaways.[3]
-
Vessel and Sample Volume: Ensure the reaction vessel is appropriate for the sample volume. Very small volumes in large vessels can sometimes heat unevenly.
Pressure Control Issues
Q: The pressure in my reaction vessel is exceeding the safe limit. What could be the cause and how can I manage it?
Exceeding the pressure limit of the reaction vessel is a significant safety hazard. Dedicated microwave synthesis systems have safety features to prevent this, but it's important to understand the causes.
Common Causes and Management:
-
High Temperature and Low Boiling Point Solvent: Heating a low boiling point solvent to a high temperature in a sealed vessel will inevitably lead to a rapid increase in pressure.[9][12]
-
Solution: If a high reaction temperature is required, switch to a solvent with a higher boiling point.[9] This will allow you to reach the desired temperature at a lower pressure.
-
-
Gas-Evolving Reactions: Some chemical reactions generate gaseous byproducts, which can contribute to pressure buildup.[14]
-
Solution: If possible, perform the reaction in an open or vented vessel if the reaction conditions allow. If a closed vessel is necessary, use a larger vessel to provide more headspace for the gas to occupy, and carefully monitor the pressure.
-
-
Exothermic Reactions: Highly exothermic reactions can lead to a rapid and uncontrolled increase in both temperature and pressure.
-
Solution: Start with a lower initial power setting and a slower temperature ramp rate to maintain better control over the reaction. Diluting the reaction mixture can also help to dissipate the heat more effectively.
-
Data Presentation
Table 1: Microwave Absorbing Properties of Common Solvents
The ability of a solvent to absorb microwave energy is a key factor in reaction optimization. Solvents are often categorized based on their loss tangent (tan δ), which is a measure of their efficiency in converting microwave energy into heat.[13]
| Microwave Absorption | Solvents | Loss Tangent (tan δ) |
| High | Ethanol, Methanol, Formic Acid, Ethylene Glycol | > 0.5 |
| Medium | Water, Acetonitrile, DMF, DMSO | 0.1 - 0.5 |
| Low | Acetone, Dichloromethane, Chloroform | < 0.1 |
| Very Low/Transparent | Hexane, Toluene, Benzene, Dioxane | ~ 0 |
Data synthesized from multiple sources.[13]
Table 2: General Effects of Varying Reaction Parameters
| Parameter | General Effect on Reaction | Considerations |
| Temperature | Increasing temperature generally increases the reaction rate. | Can lead to byproduct formation or degradation of materials if too high.[8][11] |
| Time | Longer reaction times can lead to higher conversion. | Excessive time can cause product degradation.[1] |
| Power | Higher power leads to faster heating. | Can cause localized overheating and may not be necessary once the target temperature is reached.[1] |
| Solvent Polarity | Higher polarity generally leads to better microwave absorption and faster heating. | The solvent should be compatible with the reactants and reaction conditions. |
| Concentration | Higher concentration can increase the reaction rate. | May lead to solubility issues or increased risk of hotspots. |
Experimental Protocols
Protocol: Optimization of Reaction Parameters for a Generic Microwave-Assisted Suzuki Coupling
This protocol outlines a systematic approach to optimizing the reaction conditions for a Suzuki coupling reaction as an example.
1. Materials and Equipment:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Microwave synthesis reactor with temperature and pressure sensors
-
Microwave-safe reaction vessels with stir bars
-
TLC plates and appropriate eluent system
-
Standard laboratory glassware for workup and purification
2. Experimental Workflow Diagram:
3. Procedure:
-
Preparation of Reaction Vessels: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, palladium catalyst, and base. Add the chosen solvent.
-
Temperature Optimization:
-
Set up a series of reactions where the temperature is varied (e.g., 100 °C, 120 °C, 140 °C, and 160 °C).
-
Keep the reaction time constant for this initial screen (e.g., 10 minutes).
-
Run each reaction in the microwave synthesizer.
-
After cooling, analyze a small aliquot of each reaction mixture by TLC to determine the extent of conversion and the presence of byproducts.
-
-
Time Optimization:
-
Using the optimal temperature determined in the previous step, set up a new series of reactions.
-
Vary the reaction time (e.g., 5, 10, 15, and 20 minutes).
-
Run each reaction and monitor the progress by TLC.
-
-
Workup and Analysis:
-
Once the optimal conditions are identified, perform the reaction on a suitable scale.
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform a standard aqueous workup to remove the catalyst and inorganic salts.
-
Purify the crude product, for example, by column chromatography.
-
Determine the yield and confirm the purity of the final product.
-
4. Further Optimization (Optional):
-
Solvent Screening: If the yield is still not satisfactory, a screen of different solvents with varying polarities can be performed.
-
Base and Catalyst Loading: The choice of base and the loading of the catalyst can also be optimized for improved results.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bspublications.net [bspublications.net]
- 8. Getting Started with Microwave Synthesis [cem.com]
- 9. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Solvent Choice for Microwave Synthesis [cem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SUPERHEATING EFFECTS OF MICROWAVE .pptx [slideshare.net]
- 15. Glotech Repairs - Five Common Microwave Problems & How To Fix Them - Glotech Repairs [glotechrepairs.co.uk]
- 16. 3 Common Problems of Microwave Cooking and Their Simple Solutions [lostmykitchen.com]
- 17. kitchenaid.com [kitchenaid.com]
- 18. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 19. ceramics.org [ceramics.org]
- 20. Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: TLC Monitoring of 4-Benzylideneaminophenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully monitoring the synthesis of 4-Benzylideneaminophenol using Thin Layer Chromatography (TLC). Find detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure accurate and efficient reaction tracking.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound via a Schiff base condensation reaction between 4-aminophenol and benzaldehyde.[1]
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Assemble a reflux apparatus and heat the mixture to reflux with stirring for several hours.[1]
-
Monitor the progress of the reaction periodically using TLC (as described in the section below). The reaction is considered complete when the spot corresponding to the limiting reactant (typically 4-aminophenol) is no longer visible on the TLC plate.[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling and can be collected by filtration.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
TLC Monitoring Protocol
-
Prepare the Developing Chamber: Pour a suitable eluent, such as a 1:9 mixture of ethyl acetate and hexane, into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. On the baseline, apply small spots of:
-
A solution of 4-aminophenol in a suitable solvent (starting material reference).
-
A solution of benzaldehyde in a suitable solvent (starting material reference).
-
A sample of the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring that the baseline is above the level of the eluent. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[3] The aromatic rings of the reactants and product should be UV active and appear as dark spots. For more distinct visualization, use a chemical stain such as p-anisaldehyde or potassium permanganate.[4]
Data Presentation
The following table summarizes the expected Rf values for the reactants and the product in a common TLC solvent system. Note that Rf values can vary depending on the specific experimental conditions.
| Compound | Functional Group | Polarity | Expected Rf in 1:9 Ethyl Acetate/Hexane |
| Benzaldehyde | Aldehyde | Less Polar | ~0.6 - 0.7 |
| 4-Aminophenol | Amine, Phenol | More Polar | ~0.1 - 0.2 |
| This compound | Imine, Phenol | Intermediate | ~0.3 - 0.4 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is acidic or basic.- The imine product is hydrolyzing on the acidic silica gel plate.[5] | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[5]- For the imine product, adding a small amount of triethylamine (0.1-1%) to the eluent can help prevent streaking by neutralizing the acidic silica. |
| No spots are visible | - Sample is too dilute.- The compounds are not UV active.- The chosen visualization stain is not suitable for the functional groups present. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain. Both reactants and the product contain functional groups that should be visible with a general-purpose stain like p-anisaldehyde or potassium permanganate.[4] Phenols can be specifically visualized with a ferric chloride stain.[6] |
| Spots remain at the baseline | - The eluent is not polar enough to move the compounds up the plate. | - Increase the polarity of the eluent by increasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture. |
| Spots run with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent by decreasing the proportion of ethyl acetate in the ethyl acetate/hexane mixture. |
| Appearance of a new spot that is not the product | - A side reaction may be occurring.- The imine product may be degrading on the TLC plate. | - Analyze the reaction mixture by other techniques (e.g., NMR, MS) to identify the unknown compound.- As mentioned, imines can be unstable. Try neutralizing the TLC plate with triethylamine before use or using a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my TLC?
A1: A good starting point for the separation of aromatic compounds of varying polarity is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[7] A common initial ratio to try is 1:1. You can then adjust the ratio to achieve optimal separation, where the Rf values of your compounds of interest are between 0.2 and 0.8. For the synthesis of this compound, a less polar system like 1:9 ethyl acetate/hexane is often effective.[8]
Q2: My 4-aminophenol spot is streaking. What can I do?
A2: 4-Aminophenol has both a basic amine group and an acidic phenol group. This can sometimes cause streaking on silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine to your eluent can often resolve this issue.
Q3: The product spot for this compound appears faint or streaky. Why is this happening?
A3: Imines, such as this compound, can be susceptible to hydrolysis back to the starting amine and aldehyde, especially on the acidic surface of a silica gel TLC plate.[5] This can lead to a faint or streaky product spot and the reappearance of the starting material spots. To mitigate this, you can add a small amount of a base, like triethylamine, to your developing solvent to neutralize the silica gel.
Q4: How can I be sure that the new spot on my TLC is the desired this compound product?
A4: While TLC provides a good indication of reaction progress, it is not a definitive identification method. The new spot should have an Rf value intermediate between the more polar 4-aminophenol and the less polar benzaldehyde. To confirm the identity of the product, you should isolate it and characterize it using other analytical techniques such as melting point, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Q5: What visualization stains are best for this reaction?
A5:
-
UV Light (254 nm): This is a non-destructive method and should be your first choice. All three components (4-aminophenol, benzaldehyde, and this compound) are aromatic and should be UV active.[9]
-
Potassium Permanganate (KMnO4): This is a good general stain that will visualize compounds that can be oxidized. The aldehyde group of benzaldehyde and the phenol group of 4-aminophenol and the product will react.[4]
-
p-Anisaldehyde: This is another versatile stain that reacts with aldehydes, phenols, and amines, often producing distinct colors.
-
Ferric Chloride (FeCl3): This stain is specific for phenols and will give a colored spot for both 4-aminophenol and the this compound product.[6]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Step-by-step workflow for TLC monitoring.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TLC stains [reachdevices.com]
- 5. echemi.com [echemi.com]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chemmethod.com [chemmethod.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Improving the solubility of 4-Benzylideneaminophenol for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Benzylideneaminophenol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a phenolic compound that typically appears as a white to pale yellow crystalline powder.[1] It is a versatile intermediate in organic synthesis and is noted for its potential biological activities, which include antioxidant, anti-cancer, anti-inflammatory, and antimicrobial properties.[1]
Q2: What are the main challenges in working with this compound in biological assays?
A2: The primary challenge is its low aqueous solubility. Due to its chemical structure, which contains both hydrophobic (benzyl) and hydrophilic (amino and phenolic) groups, it is poorly soluble in aqueous buffers and cell culture media.[1] This can lead to issues with precipitation, inaccurate dosing, and poor bioavailability in in vitro and in vivo experiments.
Q3: What solvents are recommended for creating a stock solution of this compound?
A3: Polar organic solvents are recommended for creating high-concentration stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are commonly used due to their ability to dissolve the compound effectively.[1][2] It is crucial to ensure the final concentration of the organic solvent in the biological assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of phenolic compounds like this compound can be influenced by pH.[2] The phenolic hydroxyl group is acidic and can be deprotonated at higher pH values, forming a more soluble phenolate anion. Conversely, the amino group is basic and can be protonated at lower pH. The compound's lowest aqueous solubility is likely to be at its isoelectric point.[3] Adjusting the pH of the buffer may be a viable strategy, but the effect on cell health and compound stability must be considered.
Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes its qualitative solubility in common laboratory solvents. Researchers should experimentally determine the solubility in their specific aqueous buffer or media.
| Solvent | Type | Solubility | Reference |
| Water | Aqueous | Limited / Poor | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Soluble | [2][5] |
| Ethanol | Polar Protic Organic | Soluble | [1][4] |
| Methanol | Polar Protic Organic | Soluble | [1] |
| Acetone | Polar Aprotic Organic | Soluble | [4] |
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?
-
Answer: This is a common issue known as "crashing out" or "solvent shock." It occurs when the compound, which is soluble in the concentrated organic stock, becomes insoluble as the solvent is rapidly diluted in the aqueous medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Protocol 3) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid mixing and avoid localized high concentrations.[6] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Solvent Concentration | The final percentage of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and also cause precipitation if it interacts with media components. | Ensure the final DMSO concentration is as low as possible, typically below 0.5%. Prepare a lower concentration stock solution if necessary to achieve the desired final compound concentration without a high solvent percentage. |
Issue 2: Precipitation Over Time in the Incubator
-
Question: My media with this compound looks clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to several factors related to the compound's stability and interactions with the culture environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. The stability of compounds in DMSO stock solutions can also be an issue. | Assess the stability of the compound under your specific culture conditions (37°C, 5% CO₂). Consider preparing fresh media with the compound more frequently. For stock solutions, store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense or long-term cultures. You may need to change the medium more frequently or use a more strongly buffered medium if compatible with your cells. |
| Interaction with Media Components | The compound may slowly interact with salts, amino acids, or proteins (especially in serum) in the media, forming insoluble complexes. | If possible, try a different basal media formulation. In some cases, reducing the serum concentration (if experimentally permissible) may help. |
| Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol) to achieve a high-concentration stock (e.g., 10-100 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Procedure for Diluting Stock Solutions for Biological Assays
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): To minimize solvent shock, first perform an intermediate dilution. For example, dilute your 100 mM DMSO stock 1:100 into a small volume of pre-warmed media to get a 1 mM solution. This intermediate solution will have a much lower DMSO concentration.
-
Final Dilution: Add the required volume of the stock (or intermediate) solution to the final volume of pre-warmed media. Add the stock solution dropwise to the vortexing media to ensure rapid and even dispersion.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the media without the compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of your specific aqueous buffer or cell culture medium in a glass vial. The amount should be enough to ensure that a saturated solution is formed with visible undissolved solid.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Sampling: Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of 4-Benzylideneaminophenol and Ascorbic Acid
This guide provides a framework for such a comparative study by detailing the theoretical antioxidant mechanisms of both compounds and outlining the standardized experimental protocols used to quantify antioxidant activity. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of novel antioxidant compounds.
Theoretical Antioxidant Mechanisms
4-Benzylideneaminophenol: As a phenolic compound, this compound is hypothesized to exert its antioxidant effects primarily through hydrogen atom transfer (HAT). The phenolic hydroxyl group (-OH) can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the imine bond, which reduces its reactivity and prevents it from initiating further oxidation.
Ascorbic Acid: Ascorbic acid is a potent, water-soluble antioxidant that acts as a reducing agent and readily scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] Its antioxidant mechanism involves the donation of electrons from its enediol structure to neutralize free radicals.[1] Upon donating one electron, it forms the relatively stable ascorbyl radical. It can donate a second electron to form dehydroascorbic acid. Ascorbic acid can also regenerate other antioxidants, such as vitamin E, from their radical forms.[1]
Quantitative Antioxidant Activity
A direct quantitative comparison of the antioxidant activity between this compound and ascorbic acid is challenging due to the lack of published specific IC50 or equivalent values for this compound. Ascorbic acid is frequently used as a positive control in antioxidant assays, and its activity is well-documented.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (TEAC/AAE) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid | Widely reported, typically in the µg/mL range.[3] | Commonly used as a standard.[4] | Frequently used as a standard for comparison.[3] |
Note: IC50 (half maximal inhibitory concentration) values for ascorbic acid can vary depending on specific experimental conditions. The Trolox Equivalent Antioxidant Capacity (TEAC) or Ascorbic Acid Equivalent (AAE) is often used to express the antioxidant capacity in FRAP and ABTS assays.
Experimental Protocols for Antioxidant Activity Assessment
To enable the quantitative evaluation and comparison of the antioxidant potential of compounds like this compound against a standard like ascorbic acid, the following detailed methodologies for three common in vitro antioxidant assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[5] This solution should be protected from light. Dilute the stock solution to a working concentration (often 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[5]
-
Sample and Standard Preparation: Prepare various concentrations of the test compound (this compound) and the standard (ascorbic acid) in the same solvent.[5]
-
Reaction Mixture: Add a specific volume of the test sample or standard to the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[5]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[5]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[5][7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample/standard.[7]
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample/standard.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[8]
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox or ascorbic acid).
-
Reaction Mixture: Add a small volume of the test sample or standard to the ABTS•+ working solution.[9]
-
Incubation: The reaction is typically allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[8]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the test substance.[3]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[10][11]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid).
-
Reaction Mixture: Add the test sample or standard to the FRAP reagent.[10]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 4 to 60 minutes).[12]
-
Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation of FRAP Value: The FRAP value is determined by comparing the change in absorbance of the test sample to that of a ferrous standard curve and is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like ascorbic acid.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the hypothesized antioxidant mechanism of this compound, the established mechanism of ascorbic acid, and the general workflow of the antioxidant assays.
Caption: Hypothesized antioxidant action of this compound.
Caption: Electron donation mechanism of Ascorbic Acid.
Caption: Standard workflow for antioxidant capacity determination.
References
- 1. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plant-stress.weebly.com [plant-stress.weebly.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Biological Activities of 4-Benzylideneaminophenol and Other Schiff Bases
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-CH=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones.[1] Their synthetic flexibility and ability to form stable complexes with metal ions have made them a focal point in medicinal and pharmaceutical research.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3] The biological activity is often attributed to the lone pair of electrons on the nitrogen atom of the imine group, which can engage in various interactions with biological targets.[2]
This guide provides a comparative study of the biological activities of 4-Benzylideneaminophenol and its derivatives against other Schiff bases, with a focus on their antimicrobial, antioxidant, and anticancer potential. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of supporting experimental data and methodologies.
Synthesis of Schiff Bases
The synthesis of Schiff bases is typically a straightforward condensation reaction. For this compound derivatives, this involves the reaction of 4-aminophenol with a substituted benzaldehyde. The general workflow for this synthesis is depicted below.[4] Modern techniques like microwave-assisted and solvent-free synthesis can offer improved yields and shorter reaction times compared to conventional reflux methods.[4]
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Biological Activity
The biological efficacy of Schiff bases can be significantly influenced by the nature and position of substituents on the aromatic rings. This section compares the antimicrobial, antioxidant, and anticancer activities of various this compound derivatives and other Schiff bases.
Antimicrobial Activity
Schiff bases are widely recognized for their potential as antimicrobial agents.[5] The imine group is considered crucial for their antibacterial activity.[5] The comparison below highlights the varying efficacy of different derivatives against Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound/Schiff Base | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Micrococcus luteus | Bordetella bronchiseptica | |
| S-1: 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | 14.18 mm | 11.23 mm | 11.12 mm |
| S-2: 4-((4-(dimethylamino)benzylidene)amino)phenol | 15.21 mm | 14.89 mm | 10.19 mm |
| S-3: 4-((3-nitrobenzylidene)amino)phenol | 12.33 mm | 11.45 mm | 12.33 mm |
| S-4: 4-((thiophen-2-ylmethylene)amino)phenol | 11.11 mm | 10.21 mm | 13.43 mm |
| Metronidazole (Standard) | 16.23 mm | 15.43 mm | 14.23 mm |
Note: Data represents the zone of inhibition at a concentration of 1 mg/mL.
As shown in the table, the antibacterial activity varies with the substituent on the benzylidene ring. For instance, the dimethylamino group in S-2 appears to enhance activity against Gram-positive bacteria compared to other derivatives.[6][7] Interestingly, metal complexes of Schiff bases often show enhanced antimicrobial activity compared to the Schiff base ligand alone.[8]
Antioxidant Activity
Many Schiff bases, particularly those derived from phenolic compounds, exhibit significant antioxidant properties.[9] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potential.
Table 2: Comparative Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound/Schiff Base | % Inhibition | IC50 (ppm) | Reference |
| E2: (E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol | 72.5% ± 0.43 | 11.27 | [2][10] |
| F2: (E)-4-(((5-bromofuran-2-yl)methylene)amino)phenol | 67.4% ± 0.68 | 7.98 | [2][10] |
| G2: (E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol | 77% ± 1.03 | 15.48 | [2][10] |
| H2: (E)-4-((3-(benzyloxy)-4-methoxybenzylidene)amino)phenol | 60% ± 0.73 | - | [2][10] |
| Ascorbic Acid (Standard) | 76% ± 0.30 | - | [2][10] |
The results indicate that derivatives containing furan and thiophene moieties (E2, F2, G2) show significant antioxidant activity, with G2 exhibiting the highest percentage of inhibition.[2] The presence of electron-donating or withdrawing groups can modulate the radical scavenging capability of these compounds. For example, the electron-withdrawing nitro group in G2 resulted in high antioxidant activity, while the benzyloxy-methoxy substituted H2 showed lower activity.[2]
Anticancer Activity
Derivatives of aminophenol have been investigated for their potential as anticancer agents.[11] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
Table 3: Comparative Anticancer Activity of Aminophenol Analogues (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | DU-145 (Prostate Cancer) | HL60 (Leukemia) | Reference |
| 1: p-dodecylaminophenol | 1.8 | 3.5 | 1.5 | [11] |
| 2: p-decylaminophenol | 3.5 | 6.0 | 2.5 | [11] |
| 3: N-(4-hydroxyphenyl)dodecananamide | > 50 | > 50 | > 50 | [11] |
| 4: N-(4-hydroxyphenyl)decananamide | > 50 | > 50 | > 50 | [11] |
| 5: Fenretinide (Standard) | 2.5 | 4.0 | 2.0 | [11] |
The data suggests that the structure of the side chain attached to the aminophenol is crucial for anticancer activity. Long alkyl chains, as in compounds 1 and 2, resulted in potent activity, whereas amide-containing side chains (compounds 3 and 4) were significantly less effective.[11] Compound 1, p-dodecylaminophenol, demonstrated greater potency than the standard agent, Fenretinide.[11] This activity is correlated with the compound's ability to be incorporated into cancer cells and induce apoptosis.[11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[2]
-
Microorganism Preparation: Bacterial strains are cultured in a nutrient broth at 37°C for 18-24 hours.[2]
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: A specific volume (e.g., 50 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.[12]
-
Incubation: The plates are incubated at 37°C for 24-48 hours.[12]
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[2] Standard antibiotics (e.g., Ciprofloxacin, Novobiocin) and the solvent are used as positive and negative controls, respectively.[2]
DPPH Radical Scavenging Assay
This spectrophotometric assay is widely used to determine the antioxidant activity of compounds.[2]
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol is prepared.
-
Reaction Mixture: A specific volume of the test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[2]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined.
Workflows and Signaling Pathways
Visualizing experimental processes and biological mechanisms can aid in understanding the complex interactions of these compounds.
Caption: A general experimental workflow for biological activity screening of Schiff bases.
Caption: A potential signaling pathway for apoptosis induction by anticancer Schiff bases.
Conclusion
The evidence presented in this guide underscores the significant biological potential of this compound and other Schiff bases. The versatility in their synthesis allows for structural modifications that can fine-tune their activity against various biological targets. The comparative data reveals that specific substitutions on the aromatic rings are critical in determining their antimicrobial, antioxidant, and anticancer efficacy. For instance, long alkyl chains on the aminophenol core enhance anticancer activity, while heteroaryl moieties like furan and thiophene contribute to potent antioxidant properties.[2][11] These findings highlight the importance of continued structure-activity relationship (SAR) studies to design and develop novel Schiff base derivatives as lead compounds for future therapeutic agents. Further research, including in vivo studies and exploration of specific molecular mechanisms, is essential to translate the potential of these compounds into clinical applications.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chemmethod.com [chemmethod.com]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmrsti.com [ijmrsti.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
Validation of the antimicrobial activity of 4-Benzylideneaminophenol using standard methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 4-Benzylideneaminophenol, a Schiff base derived from 4-aminophenol and benzaldehyde, against standard antibiotic agents. Due to the limited availability of specific antimicrobial data for this compound in peer-reviewed literature, this guide utilizes data from structurally similar Schiff base derivatives of 4-aminophenol as a proxy. This comparison aims to provide a preliminary assessment of its potential as an antimicrobial agent and to highlight areas for future research. The data presented is compiled from various studies and is intended for research and informational purposes.
Executive Summary
Schiff bases derived from 4-aminophenol have demonstrated a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. This guide compares the reported activity of these derivatives with the well-established antibiotics, Ampicillin and Ciprofloxacin. While direct comparisons are limited, the available data suggests that certain 4-aminophenol Schiff bases exhibit moderate antimicrobial potential. Further standardized testing is required to fully elucidate the antimicrobial spectrum and potency of this compound itself.
Comparative Antimicrobial Data
The following tables summarize the available antimicrobial susceptibility data for 4-aminophenol Schiff base derivatives and the standard antibiotics, Ciprofloxacin and Ampicillin, against common bacterial strains. It is important to note that the data for the Schiff bases are from different studies and may involve different specific derivatives and testing methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-Aminophenol Schiff Base Derivatives | Staphylococcus aureus | 12.5 - 25 | [1] |
| Escherichia coli | >50 | [1] | |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [2] |
| Escherichia coli | 0.013 - 12.5 µM | [2][3] | |
| Ampicillin | Staphylococcus aureus | 0.6 - 1 | [4] |
| Escherichia coli | 4 | [4] |
Note: MIC values for 4-Aminophenol Schiff Base Derivatives are based on studies of various derivatives and should be considered indicative rather than absolute for this compound.
Table 2: Zone of Inhibition Data for a 4-Aminophenol Schiff Base Derivative
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | Staphylococcus aureus | 1 mg/mL | 14.18 | [5] |
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The general protocols for these methods are outlined below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[6]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Disc Diffusion Method for Zone of Inhibition
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around a disc impregnated with the agent.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: A sterile paper disc impregnated with a known concentration of the test compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The diameter of the zone of complete inhibition of bacterial growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the organism to the antimicrobial agent.
Visualizing Experimental and Conceptual Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the validation of antimicrobial activity.
Caption: Potential mechanisms of antimicrobial action for phenolic compounds.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative anticancer activity of 4-Benzylideneaminophenol and known anticancer drugs
A detailed guide for researchers and drug development professionals on the comparative anticancer activities of 4-Benzylideneaminophenol and the established chemotherapeutic agent, Doxorubicin.
In the ongoing quest for novel and more effective anticancer agents, compounds bearing the benzylidene and aminophenol scaffolds have garnered significant interest. This guide provides a comparative analysis of the potential anticancer activity of this compound, inferred from studies on its structural analogs, against the well-established anticancer drug, Doxorubicin. The information presented herein is intended to provide a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
This compound is a chemical entity that combines the structural features of a benzylidene group and an aminophenol moiety. While direct experimental data on the anticancer activity of this specific compound is limited in publicly available literature, the individual and combined contributions of these functional groups in various other molecules have been extensively studied. Benzylidene derivatives have shown promise in inducing apoptosis and cell cycle arrest in various cancer cell lines. Similarly, aminophenol analogs have demonstrated potent anticancer activities, often correlated with their ability to induce apoptosis.
Doxorubicin, a member of the anthracycline class of antibiotics, is a cornerstone of chemotherapy regimens for a wide range of cancers. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and ultimately, cell death.
This guide will compare the inferred anticancer profile of this compound with the known activities of Doxorubicin, focusing on cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various benzylidene and aminophenol derivatives, providing a basis for estimating the potential cytotoxicity of this compound, and compares them with the known IC50 values of Doxorubicin across a panel of human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzylidene Derivatives | |||
| (Z)-5-(3-ethoxy-4- hydroxybenzylidene)-2-thioxothiazolidin-4-one (MHY695) | HCT116 (Colon) | Not specified, but showed dose-dependent cytotoxicity | [1] |
| 21-Benzylidene digoxin | HeLa (Cervical) | Not specified, but decreased proliferation | [2] |
| Benzylidene 2-aminoimidazolone derivative (Compound 2b) | SMMC-7721 (Liver) | 12.87 - 17.10 | [3] |
| Aminophenol Derivatives | |||
| p-dodecylaminophenol | MCF-7 (Breast) | ~5 | [4] |
| p-dodecylaminophenol | DU-145 (Prostate) | ~10 | [4] |
| p-dodecylaminophenol | HL60 (Leukemia) | ~2 | [4] |
| Alkylaminophenol (THTMP) | LN229 (Glioblastoma) | 26.5 | [5] |
| Alkylaminophenol (THTMP) | Snb19 (Glioblastoma) | 75.4 | [5] |
| Doxorubicin | |||
| Doxorubicin | Ba/F3 (Lymphoid) | Not specified, but inhibited proliferation | [6] |
| Doxorubicin | EL4 (Lymphoid) | Not specified, but inhibited proliferation | [6] |
| Doxorubicin | A549 (Lung) | Not specified, but inhibited proliferation | [7] |
| Doxorubicin | HCT116 (Colon) | Not specified, but inhibited proliferation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Propidium Iodide Staining for Cell Cycle Analysis
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anticancer activity of benzylidene/aminophenol derivatives and Doxorubicin.
Caption: Inferred apoptosis signaling pathway for this compound.
References
- 1. Pro-apoptotic effect of the novel benzylidene derivative MHY695 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 21-Benzylidene digoxin decreases proliferation by inhibiting the EGFR/ERK signaling pathway and induces apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-Benzylideneaminophenol in Combination Therapy: A Comparative Guide on Synergistic Effects with Commercial Antibiotics
An initial literature review did not yield specific studies on the synergistic effects of 4-Benzylideneaminophenol with commercial antibiotics. However, to provide a comprehensive framework for researchers, scientists, and drug development professionals, this guide outlines the methodologies and data presentation standards for evaluating the synergistic potential of a novel compound, such as this compound, with existing antibiotic agents. The experimental data and pathways presented herein are hypothetical and serve as a template for future research in this area.
The rise of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. This guide explores the potential synergistic interactions between this compound, a Schiff base derived from 4-aminophenol, and a panel of commercial antibiotics against clinically relevant bacterial strains. By elucidating the nature of these interactions, we can pave the way for the development of novel adjuvant therapies to combat resistant infections.
Comparative Analysis of Synergistic Activity
The synergistic effect of this compound in combination with various commercial antibiotics was quantitatively assessed using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. A summary of the minimum inhibitory concentrations (MICs) of the individual compounds and their combinations is presented below.
| Bacterium | Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| E. coli ATCC 25922 | Ampicillin | 8 | 128 | 2 (Ampicillin) + 32 (4-BAP) | 0.5 | Synergy |
| E. coli ATCC 25922 | Ciprofloxacin | 1 | 128 | 0.25 (Ciprofloxacin) + 64 (4-BAP) | 0.75 | Additive |
| S. aureus ATCC 29213 | Erythromycin | 0.5 | 64 | 0.125 (Erythromycin) + 8 (4-BAP) | 0.375 | Synergy |
| S. aureus ATCC 29213 | Gentamicin | 4 | 64 | 2 (Gentamicin) + 32 (4-BAP) | 1.0 | Additive |
| P. aeruginosa PAO1 | Ceftazidime | 2 | 256 | 1 (Ceftazidime) + 64 (4-BAP) | 0.75 | Additive |
| P. aeruginosa PAO1 | Tobramycin | 1 | 256 | 0.25 (Tobramycin) + 64 (4-BAP) | 0.5 | Synergy |
Note: 4-BAP stands for this compound. The FIC index is interpreted as follows: ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to ≤ 4.0 indicates indifference, and > 4.0 indicates antagonism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and each commercial antibiotic against the selected bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of each compound was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Checkerboard Assay for Synergy Testing
The synergistic interaction between this compound and the antibiotics was evaluated using the checkerboard microdilution assay.
-
In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic were made along the x-axis, and serial two-fold dilutions of this compound were made along the y-axis.
-
Each well was inoculated with a standardized bacterial suspension (5 x 10^5 CFU/mL).
-
The plate was incubated at 37°C for 18-24 hours.
-
The FIC index was calculated for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where, FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Visualizing the Workflow and Potential Mechanisms
To clearly illustrate the experimental process and a hypothetical mechanism of synergistic action, the following diagrams were generated using Graphviz.
The proposed synergistic mechanism suggests that this compound may act as an efflux pump inhibitor. By blocking the efflux pump, it increases the intracellular concentration of the antibiotic, allowing it to reach its target, such as the ribosome, more effectively, leading to enhanced inhibition of protein synthesis and ultimately cell death. Further studies are required to validate this hypothesis.
A Comparative Guide to the Synthesis of 4-Benzylideneaminophenol: Conventional Reflux vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of Schiff bases like 4-Benzylideneaminophenol is a critical step in the development of new therapeutic agents and functional materials. This guide provides an objective comparison of the traditional conventional heating (reflux) method and the modern microwave-assisted approach for the synthesis of this versatile compound, supported by representative experimental data and detailed protocols.
The synthesis of this compound, a Schiff base, is achieved through the condensation reaction between 4-aminophenol and benzaldehyde. The choice of heating method can significantly impact the reaction's efficiency, yield, and environmental footprint. Microwave-assisted synthesis has emerged as a "green chemistry" approach that often demonstrates considerable advantages over conventional heating methods.[1]
Performance Comparison: A Quantitative Look
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Key Advantages of Microwave Synthesis |
| Reaction Time | Hours (e.g., 2-15 hours)[2] | Minutes (e.g., 4-8 minutes)[3] | Drastic reduction in reaction time |
| Typical Yield | 64-76%[3] | 89-96%[3] | Significantly higher product yield |
| Energy Consumption | High | Low | More energy-efficient process[1] |
| Solvent Usage | Often requires bulk solvents | Can often be performed solvent-free[4] | Reduced environmental impact |
Experimental Protocols
Below are detailed, generalized protocols for both conventional and microwave-assisted synthesis of this compound.
Conventional Synthesis via Reflux
This traditional method involves heating the reactants in a suitable solvent under reflux.
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-aminophenol and benzaldehyde in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (typically 2-15 hours).[2]
-
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.[6]
Microwave-Assisted Synthesis
This modern approach utilizes a dedicated microwave reactor for rapid and controlled heating.
Materials:
-
4-Aminophenol
-
Benzaldehyde
-
Optional: A minimal amount of a high-boiling point solvent or a solid support (e.g., alumina, silica)[7]
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of 4-aminophenol and benzaldehyde.
-
The reaction can often be performed solvent-free or with a minimal amount of an appropriate solvent.[4]
-
The vessel is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a specific power and temperature for a short duration (typically 4-8 minutes).[3]
-
After the reaction, the vessel is allowed to cool to room temperature.
-
The solid product is then collected and can be purified by recrystallization.[8]
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for the conventional and microwave-assisted synthesis of this compound.
Conclusion
For the synthesis of this compound, microwave irradiation presents a compelling and advantageous alternative to conventional heating.[1] The significant reduction in reaction times, often from hours to mere minutes, coupled with consistently higher product yields, makes it a highly efficient method for laboratory-scale synthesis and potentially for industrial applications.[2][3] Furthermore, the ability to perform the reaction under solvent-free conditions aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[4] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of efficiency, energy savings, and reduced waste make it a highly attractive option for modern research and development in the pharmaceutical and chemical industries.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 5. asianjpr.com [asianjpr.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unveiling the Protective Potential: A Comparative Guide to Corrosion Inhibitors, Featuring 4-Benzylideneaminophenol Derivatives
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of various compounds, with a special focus on the performance of a 4-Benzylideneaminophenol derivative, 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for selecting the optimal inhibitor for specific applications.
Performance Under Scrutiny: A Data-Driven Comparison
The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency, which indicates the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following table summarizes the inhibition efficiencies of several compounds, including a derivative of this compound, against mild steel corrosion in acidic environments, as determined by various experimental techniques.
| Inhibitor | Class | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) |
| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one (BZ3) | Schiff Base | 1.0 M HCl | Weight Loss | 0.5 g/L | 92 [1] |
| (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF) | Schiff Base | 1 M HCl | Potentiodynamic Polarization | 10⁻³ M | 89.72[2] |
| Benzylidene-5-phenyl-1,3,4-thiadiazol-2-amine (BPTA) | Benzylidene Derivative | 1.0 N HCl | Gravimetric | 0.5 mM | 92[3][4][5] |
| 4-Piperonylideneaminoantipyrine (PPDAA) | Schiff Base | 1.0 M HCl | Weight Loss | 5 mM | 94.3[6][7] |
| N-Benzylidene-4-nitroaniline (NB4NA) | Schiff Base | 1.0 M HCl | Weight Loss | Not Specified | 76.1[8] |
| N-Benzylidene-4-nitroaniline (NB4NA) | Schiff Base | 0.5 M H₂SO₄ | Weight Loss | Not Specified | 74.8[8] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Thiosemicarbazide Derivative | 1.0 M HCl | Gravimetric | 500 ppm | 92.5[9] |
| 4-((furan-2-ylmethylene)amino)antipyrine (FAP) | Schiff Base | 1 M HCl | Gravimetric | 0.0005 M | 93.3[10] |
| 4-((pyridin-2-ylmethylene)amino)antipyrine (PAP) | Schiff Base | 1 M HCl | Gravimetric | 0.0005 M | 96.5[10] |
| Diethylenetriamine functionalized graphene oxide (DETA-GO) | Graphene Derivative | 1 M HCl | Electrochemical | 25 mg L⁻¹ | 92.67[11] |
Understanding the Experimental Framework
The data presented above is derived from established experimental protocols designed to simulate corrosive environments and measure the protective action of inhibitors. The three primary methods employed are Gravimetric (Weight Loss) Analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization.
Experimental Workflow for Corrosion Inhibition Studies
References
- 1. Experimental and theoretical studies of Schiff bases as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Benzylidene as Efficient Corrosion Inhibition of Mild Steel in Acidic Solution | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. j-cst.org [j-cst.org]
- 7. Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution: Concentration, Time, Temperature Effects, and Mechanistic Insights -Corrosion Science and Technology | 학회 [koreascience.kr]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. j-cst.org [j-cst.org]
- 11. Diethylenetriamine functionalized graphene oxide as a novel corrosion inhibitor for mild steel in hydrochloric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Bioactivity of 4-Benzylideneaminophenol Derivatives: A Structure-Activity Relationship Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Benzylideneaminophenol derivatives, detailing their structure-activity relationships (SAR) in antimicrobial, antioxidant, and anticancer applications. The following sections present quantitative data, experimental protocols, and visual representations of workflows and biological pathways to support further research and development in this promising class of compounds.
Structure-Activity Relationship (SAR) Overview
The biological activity of this compound derivatives, a class of Schiff bases, is significantly influenced by the nature and position of substituents on the benzylidene ring. These modifications alter the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is largely dependent on the electronic nature of the substituents. Generally, the presence of the azomethine group (-CH=N-) is crucial for their biological activity.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene ring tend to enhance antibacterial activity. This is attributed to an increase in the lipophilicity of the compound, which facilitates its transport across microbial cell membranes.
-
Electron-donating groups (e.g., -OH, -OCH₃) can also contribute to antimicrobial effects, potentially through different mechanisms such as interference with cellular enzymes. The position of these substituents also plays a critical role, with ortho and para substitutions often showing greater activity than meta substitutions.
Antioxidant Activity
The antioxidant potential of this compound derivatives is primarily attributed to the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to scavenge free radicals.
-
Electron-donating groups on the benzylidene ring can increase the electron density on the phenolic oxygen, facilitating hydrogen atom donation and thus enhancing antioxidant activity.
-
The presence of additional hydroxyl or methoxy groups on the benzylidene ring generally leads to superior radical scavenging capabilities. Conversely, strong electron-withdrawing groups can diminish antioxidant potential.
Anticancer Activity
The anticancer mechanism of this compound derivatives often involves the induction of apoptosis in cancer cells. The SAR for this activity is complex and appears to be influenced by a combination of electronic and steric factors.
-
Substituents that enhance the molecule's ability to interact with specific cellular targets, such as enzymes or receptors involved in apoptotic pathways, can lead to increased cytotoxic effects against cancer cell lines.
-
The lipophilicity of the derivatives also plays a role in their ability to penetrate cancer cell membranes and exert their effects.
Quantitative Data Comparison
The following tables summarize the biological activities of various this compound derivatives, collated from multiple studies.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substituent (R) | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 1 | H | Staphylococcus aureus | 12 | [1] |
| 2 | 4-NO₂ | Staphylococcus aureus | 18 | [1] |
| 3 | 4-Cl | Staphylococcus aureus | 16 | [1] |
| 4 | 4-OH | Staphylococcus aureus | 14 | [1] |
| 5 | 4-OCH₃ | Staphylococcus aureus | 15 | [1] |
| 6 | H | Escherichia coli | 10 | [1] |
| 7 | 4-NO₂ | Escherichia coli | 15 | [1] |
| 8 | 4-Cl | Escherichia coli | 13 | [1] |
| 9 | 4-OH | Escherichia coli | 11 | [1] |
| 10 | 4-OCH₃ | Escherichia coli | 12 | [1] |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound ID | Substituent (R) | DPPH Scavenging Activity (%) | IC₅₀ (µM) | Reference |
| 11 | H | 65.2 | 45.8 | [2][3] |
| 12 | 4-OH | 88.5 | 22.1 | [2][3] |
| 13 | 3,4-(OH)₂ | 95.3 | 15.7 | [2][3] |
| 14 | 4-OCH₃ | 78.9 | 33.4 | [2][3] |
| 15 | 4-NO₂ | 45.1 | 68.2 | [2][3] |
Table 3: Anticancer Activity of this compound Derivatives
| Compound ID | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 16 | H | MCF-7 | 35.2 | [4] |
| 17 | 4-Cl | MCF-7 | 21.8 | [4] |
| 18 | 4-N(CH₃)₂ | MCF-7 | 15.5 | [5] |
| 19 | H | HeLa | 42.1 | [4] |
| 20 | 4-Cl | HeLa | 28.4 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives is the condensation reaction between 4-aminophenol and a substituted benzaldehyde.
Materials:
-
4-Aminophenol
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 4-aminophenol and the desired substituted benzaldehyde in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Activity Assay: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
Materials:
-
Nutrient agar medium
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Petri dishes
-
Sterile cork borer
-
Test compound solutions in a suitable solvent (e.g., DMSO)
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread a standardized inoculum of the test bacterium over the surface of the agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound solutions at various concentrations in a suitable solvent
-
Standard antioxidant solution (e.g., Ascorbic acid or Trolox)
-
Methanol (blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well microplate, add a specific volume of the test compound solution at different concentrations to separate wells.
-
Add the same volume of the standard antioxidant solution and methanol (blank) to other wells.
-
Add a defined volume of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the spectral data of 4-Benzylideneaminophenol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for a series of 4-Benzylideneaminophenol Schiff base derivatives. These compounds are of significant interest due to their synthetic adaptability and wide range of biological activities, including antimicrobial and antioxidant properties.[1] The defining feature of these molecules is the azomethine or imine group (–CH=N–), which is formed through the condensation of 4-aminophenol with various substituted aldehydes.[1][2] This analysis focuses on the characterization of their molecular structures using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and the experimental protocols for their synthesis.
Experimental Protocols
General Synthesis of (E)-4-(Benzylideneamino)phenol Derivatives:
The synthesis of this compound derivatives is typically achieved through a condensation reaction between 4-aminophenol and a substituted aldehyde.[1][2] A common and effective protocol is as follows:
-
Reactant Preparation: Equimolar amounts (e.g., 0.01 mol) of 4-aminophenol and the desired aldehyde (e.g., 5-bromothiophene-2-carbaldehyde) are prepared.[1]
-
Dissolution: The reactants are dissolved in a suitable solvent, typically absolute ethanol or methanol (e.g., 30 mL), in a round-bottom flask.[1][2]
-
Catalysis (Optional but common): A few drops of a catalyst, such as glacial acetic acid, can be added to the mixture to facilitate the reaction.[2]
-
Reaction: The mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) with an appropriate eluent system, such as a 10:90 (v/v) mixture of ethyl acetate and hexane.[1][2]
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled. The resulting solid precipitate is collected by filtration, washed with a cold solvent like methanol, and then dried.[1][3] The crude product can be further purified by recrystallization from a solvent such as methanol to yield the pure Schiff base derivative.[3]
Spectral Analysis:
-
FT-IR Spectroscopy: Spectra are typically recorded using a Fourier Transform Infrared spectrometer. Samples are often prepared as KBr pellets.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300, 400, or 500 MHz). Deuterated solvents, most commonly DMSO-d₆, are used to dissolve the samples, with Tetramethylsilane (TMS) serving as the internal standard.[1][4]
Experimental and Synthetic Workflow
The general workflow for the synthesis and characterization of this compound derivatives is outlined below. This process begins with the selection of reactants and proceeds through synthesis, purification, and detailed spectral analysis to confirm the structure of the final compounds.
Caption: General workflow for the synthesis and spectral characterization of this compound derivatives.
Comparative Spectral Data
The spectral data provide definitive evidence for the formation of the Schiff base derivatives. The key diagnostic signals are the stretching vibration of the imine (C=N) group in the FT-IR spectra and the chemical shifts of the azomethine proton (-CH=N-) and carbon in the NMR spectra.
FT-IR Spectral Data:
The formation of the imine linkage is confirmed by the appearance of a characteristic stretching band (ν) for the C=N group, typically in the range of 1604-1619 cm⁻¹.[1] The absence of distinct, sharp O-H stretching bands is often noted, suggesting strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen.[1]
| Derivative Name | Key Functional Group | Wavenumber (cm⁻¹) | Reference |
| (E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol | C=N (imine) stretch | 1619 | [1] |
| (E)-4-(((5-bromofuran-2-yl)methylene)amino)phenol | C=N (imine) stretch | 1604 | [1] |
| (E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol | NO₂ asymmetric stretch | ~1545 | [1] |
| NO₂ symmetric stretch | ~1339 | [1] | |
| 4-Aminophenol (Starting Material) | O-H stretch | 3338 | [2] |
| N-H stretch | 3282 | [2] |
¹H-NMR Spectral Data:
The ¹H-NMR spectra are crucial for confirming the structure, with the most diagnostic signal being the singlet corresponding to the azomethine proton (–CH=N–). This proton is typically deshielded and appears in the δ 8.3-8.9 ppm region.[1][2] The phenolic -OH proton also gives a characteristic singlet, often at a downfield shift (δ 9.6-9.8 ppm), indicating its involvement in hydrogen bonding.[1]
| Derivative Name | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| (E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol | –CH=N– (Imine) | 8.64 | Singlet | [1] |
| OH (Phenolic) | 9.63 | Singlet | [1] | |
| (E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol | –CH=N– (Imine) | 8.53 | Singlet | [1] |
| OH (Phenolic) | 9.77 | Singlet | [1] | |
| (E)-4-((3-(benzyloxy)-4-methoxybenzylidene)amino)phenol | –CH=N– (Imine) | 8.89 | Singlet | [1] |
| OH (Phenolic) | 9.83 | Singlet | [1] | |
| O-CH₂ (Benzylic) | 5.19 | Singlet | [1] | |
| O-CH₃ (Methoxy) | 3.90 | Singlet | [1] | |
| General Range for various derivatives | –CH=N– (Imine) | 8.38 - 8.89 | Singlet | [2] |
| OH (Phenolic) | 9.31 - 9.72 | Singlet | [2] |
¹³C-NMR Spectral Data:
The ¹³C-NMR spectra further corroborate the formation of the Schiff bases. The azomethine carbon (–CH=N–) signal is a key indicator, typically appearing in the range of 144-164 ppm.[1][5] The chemical shift of this carbon is influenced by the electronic nature of the substituents on the aldehyde ring.[6]
| Derivative Name | Carbon Type | Chemical Shift (δ, ppm) | Reference |
| (E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol | C-OH (Phenolic) | 157.08 | [1] |
| C-8 (Azomethine related) | 149.88 | [1] | |
| (E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol | C-OH (Phenolic) | 158.33 | [1] |
| C-8 (Azomethine related) | 144.09 | [1] | |
| (E)-4-((3-(benzyloxy)-4-methoxybenzylidene)amino)phenol | C-9 (Azomethine related) | 163.85 | [1] |
| C-OH (Phenolic) | 157.12 | [1] | |
| General Range for Carbonyls (Ketones/Aldehydes) | C=O | 190 - 230 | [4] |
| General Range for Azomethine Carbon | C=N | ~160 - 164 | [5][7] |
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Benzylideneaminophenol's Biological Activity: In Silico Predictions vs. In Vitro Reality
For Immediate Release
In the dynamic field of drug discovery and development, the preliminary assessment of a compound's biological potential is a critical step. This guide provides a comprehensive comparison of in silico and in vitro studies on the biological activities of 4-Benzylideneaminophenol and its derivatives. By examining computational predictions alongside laboratory findings, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the strengths and limitations of each approach in evaluating the antioxidant, antimicrobial, and anticancer properties of this class of Schiff bases.
Abstract
This guide delves into the multifaceted biological activities of this compound, a Schiff base with promising therapeutic potential. We present a side-by-side comparison of computational (in silico) predictions and experimental (in vitro) data for its antioxidant, antimicrobial, and anticancer effects. Quantitative data from various assays are summarized in structured tables for easy interpretation. Detailed experimental protocols for key in vitro assays and methodologies for in silico molecular docking are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the compound's mechanisms of action and the research methodologies employed.
I. Antioxidant Activity: A Tale of Two Methodologies
The antioxidant potential of this compound derivatives has been explored through both computational and experimental lenses. In silico molecular docking studies predict the binding affinity of these compounds to antioxidant enzymes, while in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay provide quantitative measures of their antioxidant capacity.
In Silico Approach: Molecular Docking
Molecular docking simulations are employed to predict the interaction between a ligand (this compound derivative) and a target protein, such as antioxidant enzymes like catalase or superoxide dismutase. The binding energy, a key output of these simulations, indicates the stability of the ligand-protein complex. A lower binding energy suggests a more favorable interaction and potentially higher biological activity.
In Vitro Verification: DPPH Radical Scavenging Assay
The DPPH assay is a widely used spectrophotometric method to determine the antioxidant activity of compounds. The ability of a compound to donate a hydrogen atom to the stable DPPH radical results in a color change, which is measured to calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a standard measure of antioxidant potency.
Comparative Data on Antioxidant Activity
| Compound/Derivative | In Silico Binding Energy (kcal/mol) | In Vitro DPPH Scavenging Activity (% Inhibition) | In Vitro IC50 (µg/mL) | Reference |
| (E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol | Not Reported | 72.5 ± 0.43 | Not Reported | [1] |
| (E)-4-(((5-bromofuran-2-yl)methylene)amino)phenol | Not Reported | 67.4 ± 0.68 | 7.98 | [1] |
| (E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol | Not Reported | 77 ± 1.03 | 15.48 | [1] |
| (E)-4-((3-(benzyloxy)-4-methoxybenzylidene)amino)phenol | Not Reported | 60 ± 0.73 | Not Reported | [1] |
| Ascorbic Acid (Standard) | Not Applicable | 76 ± 0.30 | Not Reported | [1] |
Note: Direct comparative studies with both in silico and in vitro data for the same this compound derivative's antioxidant activity were limited in the reviewed literature.
II. Antimicrobial Efficacy: Computational Insights and Experimental Validation
The antimicrobial properties of this compound derivatives against various bacterial and fungal strains have been investigated using both computational and experimental methods. In silico studies often involve docking the compounds to essential microbial enzymes, while in vitro assays directly measure their inhibitory effect on microbial growth.
In Silico Prediction: Targeting Microbial Enzymes
Molecular docking is a valuable tool to predict the binding of Schiff bases to crucial bacterial enzymes like DNA gyrase or urease. By analyzing the binding modes and energies, researchers can hypothesize the mechanism of antimicrobial action and predict the compound's potential efficacy.
In Vitro Assessment: Agar Well Diffusion and Broth Dilution Methods
The agar well diffusion method is a common technique to screen for antimicrobial activity. The compound is placed in a well on an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the well indicates the compound's ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is determined using broth dilution methods and represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Comparative Data on Antimicrobial Activity
| Derivative | Target Organism | In Silico Binding Energy (kcal/mol) | In Vitro Zone of Inhibition (mm) | In Vitro MIC (µg/mL) | Reference |
| 4-((4-(dimethylamino)benzylidene)amino)phenol | S. aureus | Not Reported | Not Reported | Not Reported | [2] |
| 4-((3-nitrobenzylidene)amino)phenol | B. spizizenii | Not Reported | Not Reported | Not Reported | [2] |
| 4-((thiophen-2-ylmethylene)amino)phenol | B. bronchiseptica | Not Reported | Not Reported | Not Reported | [2] |
III. Anticancer Potential: From Molecular Targets to Cellular Effects
The anticancer activity of this compound derivatives has been explored against various cancer cell lines. In silico studies can help identify potential molecular targets within cancer cells, while in vitro cytotoxicity assays quantify the compound's ability to inhibit cancer cell growth.
In Silico Exploration: Identifying Anticancer Targets
Molecular docking can be used to predict the interaction of this compound derivatives with proteins involved in cancer progression, such as kinases or proteins regulating apoptosis. These computational predictions can guide the experimental validation of the compound's anticancer mechanism.
In Vitro Evaluation: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents on cancer cell lines. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is a standard measure of a compound's cytotoxic potency.
Comparative Data on Anticancer Activity
| Derivative | Cancer Cell Line | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference |
| Benzylidene 2-aminoimidazolone derivative 2b | SMMC-7721 | Not Reported | 12.87-17.10 | [3] |
| 5-FU (Standard) | SMMC-7721 | Not Applicable | 18.39-56.12 | [3] |
Note: The available literature provides in vitro anticancer data for derivatives, but direct comparative in silico data for the same compounds is not always present.
IV. Experimental Protocols
A. In Vitro Assays
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compound is dissolved in methanol to prepare various concentrations.
-
Reaction: A specific volume of the test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is then determined from a plot of inhibition percentage against compound concentration.[1]
-
Media Preparation: Muller-Hinton agar is prepared and poured into sterile Petri plates.
-
Inoculation: A standardized inoculum of the test microorganism is spread evenly over the agar surface.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Sample Application: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.[4]
B. In Silico Methodology
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of the ligand (this compound derivative) is drawn and optimized using chemical drawing software.
-
Binding Site Prediction: The active site of the protein is identified.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding conformation of the ligand within the protein's active site. The program generates multiple possible poses and calculates the binding energy for each.
-
Analysis: The pose with the lowest binding energy is typically considered the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed.[5]
V. Visualizations
Caption: Workflow comparing in vitro and in silico evaluation of this compound derivatives.
Caption: Postulated signaling pathway for anticancer activity of this compound derivatives.
VI. Conclusion
The comparison of in silico and in vitro studies on this compound and its derivatives highlights the complementary nature of these approaches. In silico methods provide rapid, cost-effective initial screening and mechanistic insights, while in vitro assays offer essential experimental validation of the predicted biological activities. While a direct one-to-one correlation is not always observed, likely due to the complexity of biological systems not fully captured by computational models, the combination of both methodologies provides a powerful strategy for modern drug discovery. Future research should focus on integrated studies that perform both computational and experimental analyses on the same set of compounds to further refine predictive models and accelerate the development of novel therapeutic agents based on the this compound scaffold.
References
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. visionpublisher.info [visionpublisher.info]
Safety Operating Guide
Safe Disposal of 4-Benzylideneaminophenol: A Procedural Guide
Hazard Assessment and Safety Precautions
Given the lack of a specific SDS for 4-Benzylideneaminophenol, it is prudent to assume it shares hazards with similar phenolic compounds. The following table summarizes the potential hazards based on data for 4-aminophenol, which should be considered as precautionary measures when handling this compound.[1]
| Hazard Category | GHS Classification (Assumed based on 4-aminophenol) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), Lab coat |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled | Respiratory protection (if dust is generated) |
| Skin Sensitization | Category 1: May cause an allergic skin reaction | Chemical-resistant gloves, Lab coat |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects | Chemical-resistant gloves, Lab coat, Safety goggles |
| Specific Target Organ Toxicity | Category 2: May cause damage to organs through prolonged or repeated exposure | Chemical-resistant gloves, Lab coat, Safety goggles |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life | Avoid release to the environment |
| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects | Avoid release to the environment |
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent the release of this compound into the environment as it is expected to be very toxic to aquatic life.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware (e.g., filter paper, gloves, weighing boats), should be considered hazardous waste.
-
Do not mix this waste with other waste streams to avoid unforeseen chemical reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting solid this compound waste. The container should be clearly labeled.
-
For solutions containing this compound, use a sealed, shatter-proof bottle.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound" and an approximate concentration or quantity.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the waste disposal company with all available safety information. The recommended method of disposal is incineration at a licensed facility.
-
Emergency Spill Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.
-
Control the Spill: For small solid spills, carefully sweep or scoop the material to avoid generating dust. Use absorbent materials like sand or vermiculite for liquid spills.
-
Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Benzylideneaminophenol
For Immediate Reference: Essential Safety and Handling Protocols for 4-Benzylideneaminophenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an Acute toxicity, Category 4 substance, meaning it is harmful if swallowed.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for this compound
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned, with sleeves extending to the wrist. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or if dust is generated. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Engineering Controls
-
Ventilation: Always handle this compound powder in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area.
Procedural Workflow
A clear, step-by-step workflow is essential for safe handling from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
